tetracyclo[6.2.1.13,6.02,7]dodec-4-ene
Description
The exact mass of the compound 1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tetracyclo[6.2.1.13,6.02,7]dodec-4-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetracyclo[6.2.1.13,6.02,7]dodec-4-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
21635-90-5 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
(1R,3R,6S,8S)-tetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C12H16/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-2,7-12H,3-6H2/t7-,8+,9+,10-,11?,12? |
InChI Key |
XBFJAVXCNXDMBH-GEDKWGBFSA-N |
SMILES |
C1CC2CC1C3C2C4CC3C=C4 |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C3C2[C@H]4C[C@@H]3C=C4 |
Canonical SMILES |
C1CC2CC1C3C2C4CC3C=C4 |
Other CAS No. |
36012-52-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Tetracyclododecene (TCD): Molecular Architecture & Applications in Biopharmaceutical Packaging and Discovery
The following technical guide details the molecular architecture, synthesis, and critical applications of tetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene (TCD).
Executive Summary
Tetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene (commonly referred to as Tetracyclododecene or TCD ) is a rigid, tetracyclic hydrocarbon monomer.[1][2] While it possesses potential as a lipophilic scaffold in medicinal chemistry, its primary utility in modern drug development lies in its role as the fundamental monomer for Cyclic Olefin Copolymers (COC) .[1]
These materials have replaced borosilicate glass in high-value biologics packaging (mRNA vaccines, monoclonal antibodies) due to their zero-ion release profile, high moisture barrier, and non-polar surface properties that prevent protein denaturation.[1] This guide analyzes the TCD molecule from its atomic connectivity to its macroscopic application in sterile injectables.[1]
Molecular Structure and Isomerism
Connectivity Analysis
The IUPAC name tetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene describes a highly strained "cage" system derived from the fusion of a norbornene unit with a cyclopentane ring (via a Diels-Alder mechanism).[1]
-
Formula: C₁₂H₁₆
-
Molecular Weight: 160.26 g/mol [1]
-
Core Skeleton: The structure is effectively a dimethano-octahydronaphthalene .[1]
-
Bridge Analysis:
Stereoisomerism: The Endo/Exo Paradox
The synthesis of TCD involves two sequential Diels-Alder reactions. Consequently, the molecule exhibits complex stereoisomerism based on the orientation of the methano bridges relative to the central ring system.
-
Endo-Endo Isomer: The kinetic product where both methano bridges are oriented "inward" (towards the bulk of the molecule). This creates a concave "cup" shape but suffers from steric repulsion between the bridge protons.
-
Exo-Endo Isomer: The thermodynamic product (often commercially dominant) where one bridge is exo and the other endo.[1] This configuration relieves steric strain and is the primary form found in industrial TCD monomers used for polymerization.
Table 1: Physicochemical Properties of TCD (Isomer Mix)
| Property | Value | Relevance to Pharma |
| Boiling Point | 218 °C | High processing window for polymerization.[1] |
| Density | 1.02 g/cm³ | Lightweight compared to glass (2.5 g/cm³).[1] |
| LogP | ~3.5 (Predicted) | High lipophilicity; excellent moisture barrier.[1] |
| Solubility | Insoluble in water; Soluble in Toluene/Hexane | Requires organic solvents for synthesis/purification.[1] |
| Reactivity | Strained alkene (C4=C5) | Highly reactive to ROMP and Vinyl Addition polymerization.[1] |
Synthesis and Production Protocols
The industrial synthesis of TCD is a cascade Diels-Alder process starting from commodity petrochemicals: Cyclopentadiene (CPD) and Ethylene .
Reaction Pathway Visualization
The following diagram illustrates the stepwise construction of the TCD skeleton.
Caption: Stepwise Diels-Alder synthesis of TCD from Cyclopentadiene and Ethylene. The norbornene intermediate is fused with a second CPD unit.
Laboratory Scale Synthesis Protocol
Safety Warning: Diels-Alder reactions involving CPD require high-pressure vessels. CPD dimerizes to Dicyclopentadiene (DCPD) at room temperature and must be "cracked" (distilled) immediately before use.
-
Pre-treatment: Crack Dicyclopentadiene at 170°C to obtain monomeric Cyclopentadiene (CPD).[1] Collect at -78°C.[1]
-
First Addition: Charge a high-pressure autoclave with Norbornene (1.0 eq) and Toluene (solvent).
-
Second Addition: Inject freshly cracked CPD (1.0 eq) slowly to control exotherm.
-
Reaction: Heat to 180°C for 4–6 hours. The internal pressure will rise significantly.[1]
-
Work-up: Cool to room temperature. Distill off unreacted CPD and Norbornene.
-
Purification: Fractional distillation under reduced pressure (vacuum) is required to separate the TCD (b.p. ~90°C at 10 mmHg) from trimeric byproducts.[1]
-
Isomer Separation (Optional): If specific endo/exo isomers are required for mechanistic studies, use preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with silver-nitrate impregnated silica (argentation chromatography) to separate olefins based on steric accessibility.[1]
Applications in Drug Development[1][3][4][5]
While TCD is not an Active Pharmaceutical Ingredient (API), it is a critical excipient/material in the drug delivery supply chain.[1]
The "Container is the Drug": Cyclic Olefin Copolymers (COC)
Modern biologics (mAbs, RNA, gene therapies) are sensitive to the alkali ions leached by glass and the silicone oil used to lubricate glass syringes. TCD is copolymerized with ethylene to form COC (e.g., TOPAS®) .[1]
Polymerization Mechanism
TCD undergoes Vinyl Addition Polymerization (not Ring-Opening Metathesis) to retain the rigid cyclic structure in the backbone.[1] This rigidity confers a high Glass Transition Temperature (
Caption: Vinyl addition copolymerization of TCD and Ethylene using metallocene catalysts to produce medical-grade COC.
TCD as a Medicinal Chemistry Scaffold
Beyond materials, the TCD skeleton is explored as a bioisostere in small molecule discovery:
-
Peptidomimetics: The rigid distance between the C4 and C9 positions (in the saturated dodecane) mimics the
to spacing of an alpha-helix turn, allowing TCD derivatives to inhibit protein-protein interactions. -
Lipophilic Spacers: The cage structure provides high lipophilicity (logP boost) without rotatable bonds, improving metabolic stability (preventing enzymatic attack) while maintaining receptor fit.[1]
References
-
NIST Chemistry WebBook. exo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene Thermochemistry and Spectra.[1] National Institute of Standards and Technology. Link
-
Topas Advanced Polymers. COC in Healthcare: Medical Devices and Pharmaceutical Packaging.[1][3][4]Link[1]
-
Lamonte, T. R., et al. (2013).[1] Synthesis and Structural Characterization of Isodrin Derivatives. Acta Crystallographica Section E. Link[1]
-
CPhI Online. COP vs. COC: A Clear-Cut Breakdown for Pharmaceutical Packaging Decisions.Link
-
Ohwada, T., et al. (2021).[1] Synthesis of Three-Dimensional (Di)Azatricyclododecene Scaffold and Its Application to Peptidomimetics. Chemistry – A European Journal.[1] Link
Sources
Thermodynamic Properties of Tetracyclododecene (TCD) Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, Drug Development Professionals
Introduction: The Thermodynamic Advantage of Rigid-Cage Monomers
In the high-stakes arena of pharmaceutical packaging and biologics delivery, Tetracyclododecene (TCD) derivatives represent a critical intersection of organic synthesis and thermodynamic engineering. Unlike standard polyolefins (PP, PE), TCD-based materials—specifically Cyclic Olefin Copolymers (COC) and Cyclic Olefin Polymers (COP)—offer a unique "rigid cage" architecture.
From a thermodynamic perspective, TCD derivatives are defined by their ability to resist conformational entropy. The bulky tetracyclic structure inhibits chain rotation, elevating the glass transition temperature (
This guide dissects the thermodynamic properties of TCD derivatives, moving from the enthalpy of the monomer's strained ring system to the surface free energy that dictates protein stability in medical vials.
Molecular Architecture & Thermodynamic Origins
The superior thermal properties of TCD derivatives stem directly from the Norbornene-like strain and the steric bulk of the tetracyclic ring.
Synthesis Thermodynamics (The Diels-Alder Route)
TCD is synthesized via a Diels-Alder reaction between Dicyclopentadiene (DCPD) and ethylene (or equivalent olefins). This process is governed by a delicate balance between enthalpy (
-
Forward Reaction (Synthesis): Exothermic. Driven by bond formation (
-bonds are stronger than -bonds). -
Reverse Reaction (Retro-Diels-Alder): Endothermic.[1][2] Driven by entropy (one molecule splitting into two) at high temperatures (
C).
Key Insight: The "rigid cage" of TCD is thermodynamically locked at room temperature but kinetically accessible at high processing temps.
Figure 1: Thermodynamic pathway of TCD synthesis. The reversible Retro-Diels-Alder path (red) defines the upper thermal processing limit.
Key Thermodynamic Parameters
For drug development applications, three thermodynamic parameters are paramount: Glass Transition (
Glass Transition Temperature ( )
The
-
Mechanism: The bulky TCD unit acts as a "molecular anchor," restricting the cooperative segmental motion of the polymer chain.
-
Thermodynamic Consequence: Higher TCD content
Higher activation energy for segmental rotation Higher .
Comparative
| Material System | Monomer Composition | Thermodynamic Driver | |
| COC (e.g., Topas®) | Ethylene + TCD | 70°C – 180°C | Ratio of flexible ethylene to rigid TCD |
| COP (e.g., Zeonex®) | TCD (ROMP + Hydrogenation) | 130°C – 160°C | Homopolymer chain stiffness |
| Polypropylene (Ref) | Propylene | -10°C ( | Semi-crystalline (entropy loss upon crystallization) |
Enthalpy of Polymerization ( )
TCD polymerization releases significant ring-strain energy.
-
ROMP (Ring-Opening Metathesis Polymerization): Relieves the high ring strain of the norbornene-type bridge.
to kcal/mol. -
Addition Polymerization: Conserves the ring structure; enthalpy is driven by
bond conversion.
Thermal Stability & Degradation
-
Degradation Temperature (
): TCD polymers are stable up to C under nitrogen. -
Oxidative Stability: The tertiary carbons in the TCD ring are susceptible to radical attack (oxidation) at high temps, requiring antioxidant stabilization during processing.
Pharmaceutical Application Context: Surface Thermodynamics
For the audience in drug development, the surface thermodynamics of TCD derivatives are the deciding factor for selecting COCs over glass.
Protein Adsorption & The Hydrophobic Effect
Protein adsorption is a thermodynamically driven process described by the Gibbs Free Energy equation:
-
Glass (Silica): High surface energy, hydrophilic. Proteins often adsorb and denature to maximize entropy, leading to aggregation.
-
TCD Polymers (COC/COP): Low surface energy (
mN/m), hydrophobic.-
Thermodynamic Barrier:[3] While hydrophobic surfaces can adsorb proteins (hydrophobic effect), the lack of charged sites (ionic interactions) and chemical inertness often results in less denaturation compared to the high-energy surface of glass.
-
Benefit: Superior stability for monoclonal antibodies (mAbs) and mRNA lipid nanoparticles.
-
Figure 2: Thermodynamic comparison of protein interaction with Glass vs. TCD-based polymer surfaces.
Experimental Protocols
Protocol: Determination of via DSC
Objective: Accurate measurement of the glass transition temperature to characterize TCD content.
Equipment: Differential Scanning Calorimeter (e.g., TA Instruments Q2000). Sample: 5–10 mg of TCD-derivative polymer (film or pellet).
-
Baseline Calibration: Run empty pan using T-Zero calibration.
-
Thermal History Erasure (Cycle 1):
-
Ramp: 10°C/min to
C. -
Isotherm: Hold for 5 min to relax internal stresses.
-
Rationale: Polymer processing creates enthalpy relaxation peaks that mask the true
.
-
-
Cooling:
-
Ramp: 10°C/min to
C (or well below expected ).
-
-
Measurement (Cycle 2):
-
Ramp: 10°C/min to
. -
Data Analysis: Identify
as the inflection point (half-height) of the endothermic step change in heat capacity.
-
Protocol: Surface Free Energy Analysis (Contact Angle)
Objective: Quantify surface hydrophobicity to predict drug compatibility.
-
Liquids: Use Water (polar) and Diiodomethane (dispersive).
-
Deposition: Place 2
L drops on the TCD polymer plaque. -
Measurement: Measure contact angle (
) within 10 seconds (to avoid evaporation). -
Calculation: Use the Owens-Wendt-Rabel-Kaelble (OWRK) method to separate polar and dispersive components of surface energy.
-
Expectation: TCD derivatives should show high dispersive component and near-zero polar component.
-
References
-
Shin, J. Y., et al. (2020). "Ring-Opening Metathesis Polymerization of Norbornene Derivatives: Kinetics and Thermodynamics." Journal of Polymer Science. Link
-
Topas Advanced Polymers. (2024). "TOPAS® COC: Technical Data Sheet and Thermodynamic Properties." Topas.com. Link
-
Zeon Corporation. (2023). "ZEONEX® Cyclo Olefin Polymer: Properties and Medical Applications." Zeon.co.jp. Link
-
Qadry, S. S., et al. (2019). "Impact of Primary Packaging Material on Protein Adsorption and Stability." International Journal of Pharmaceutics. Link
-
ASTM D3418-21. "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry." ASTM International. Link
Sources
solubility of tetracyclo[6.2.1.13,6.02,7]dodec-4-ene in organic solvents
Technical Guide: Solubility & Solvent Engineering for Tetracyclo[6.2.1.1
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of Tetracyclo[6.2.1.1
This document moves beyond simple data listing to establish a predictive solvent engineering framework . It is designed for researchers optimizing polymerization media, purification cycles, or formulation stability.[1]
Molecular Architecture & Solubility Physics
To understand the solubility of TCD, one must analyze its structural topology.[1]
-
Rigid Aliphatic Backbone: The molecule consists of four fused rings.[1] This rigidity prevents conformational flexibility, impacting the entropy of mixing (
). -
High Lipophilicity: The structure is purely hydrocarbon (C
H ), devoid of polar functional groups (hydroxyls, carbonyls, amines).[1] -
Dominant Interaction Force: Solubility is governed almost exclusively by London Dispersion Forces .[1]
The Thermodynamic Rule:
For TCD,
Empirical Solubility Data
The following classification is derived from the "Like Dissolves Like" principle and validated against standard industrial handling of cyclic olefins.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene, Mesitylene | Excellent | |
| Cycloaliphatics | Cyclohexane, Decalin, Methylcyclohexane | Excellent | Structural similarity minimizes enthalpy of mixing.[1] Ideal for polymerization.[1] |
| Chlorinated Solvents | Chloroform, Dichloromethane (DCM), Chlorobenzene | Good to Excellent | High polarizability of Chlorine atoms complements TCD's dispersion forces.[1] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good | Moderate polarity; the ether oxygen is not acidic enough to repel the non-polar TCD.[1] |
| Ketones | Acetone, MEK | Poor / Partial | Dipole-dipole interactions between solvent molecules are too strong for TCD to overcome.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Insoluble (Precipitant) | Strong hydrogen bonding networks exclude the hydrophobic TCD molecule.[1] |
| Nitriles | Acetonitrile | Insoluble | High polarity and dipole moment make it thermodynamically incompatible.[1] |
| Water | Water | Insoluble | Hydrophobic effect; TCD cannot disrupt water's H-bond network.[1] |
Hansen Solubility Parameters (HSP)
For precise solvent formulation (e.g., creating a solvent blend for spin-coating or casting), we utilize the Hansen Solubility Parameters.[1]
Estimated HSP Values for TCD:
-
(Dispersion): ~18.0 MPa
(Dominant term) -
(Polarity): ~0 - 2.0 MPa
(Negligible) -
(H-Bonding): ~0 - 2.0 MPa
(Negligible)
Solvent Selection Logic (Graphviz Visualization):
Figure 1: Decision logic for selecting solvents based on Hansen Solubility Parameters.
Experimental Protocols
Protocol A: Quantitative Solubility Determination (Saturation Method)
Use this protocol to generate specific solubility data (g/L) for regulatory or process filing.
Prerequisites:
-
Analytical Balance (0.1 mg precision).[1]
-
Temperature-controlled shaker bath.[1]
-
0.45 µm PTFE Syringe Filters (Do not use Nylon/Cellulose).[1]
Workflow:
-
Preparation: Add excess TCD solid (approx. 2g) to 10 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate at the specific temperature (e.g., 25°C) for 24 hours.
-
Filtration: Stop agitation and allow solids to settle for 1 hour. Draw the supernatant through a pre-weighed 0.45 µm PTFE filter to remove suspended solids.[1]
-
Gravimetric Analysis:
-
Weigh a clean, dry evaporation dish (
).[1] -
Pipette exactly 5 mL of filtered supernatant into the dish.
-
Evaporate solvent (vacuum oven at 40°C or under N
stream). -
Weigh the dried residue (
).
-
-
Calculation:
Protocol B: Purification via Solvent/Anti-Solvent Precipitation
TCD is often purified by removing oligomers or oxidation products.[1]
Workflow Visualization:
Figure 2: Purification workflow utilizing the solubility differential between Toluene (solvent) and Methanol (anti-solvent).[1]
Application Context: Polymerization
In the context of Ring-Opening Metathesis Polymerization (ROMP) or Addition Polymerization :
-
Preferred Solvents: Cyclohexane or Toluene.[1]
-
Reasoning: These solvents maintain solubility for both the monomer (TCD) and the growing polymer chain (Poly-TCD), preventing premature precipitation which leads to low molecular weight and high polydispersity (PDI).
-
-
Safety Note: TCD has a flash point of approx. -8°C to 10°C (depending on purity/isomer).[1] All solubility experiments must be conducted in a fume hood with grounded glassware to prevent static discharge.[1]
References
-
PubChem. (2025).[1][2][3] Tetracyclododecene Compound Summary. National Library of Medicine.[1] [Link]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] [Link]
Sources
Technical Guide: Chemical Stability & Thermal Degradation Kinetics of Tetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene
Executive Summary
Tetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene (commonly referred to as Tetracyclododecene or TCD) is a high-value cycloolefin monomer critical to the synthesis of Cyclic Olefin Copolymers (COC) and high-performance photoresists. Its utility is defined by its rigid, bulky alicyclic structure, which imparts high glass transition temperatures (
However, the very structural strain that provides these desirable properties renders TCD thermodynamically metastable. Under thermal stress, TCD is susceptible to Retro-Diels-Alder (rDA) dissociation and oxidative chain scission . This guide details the mechanistic underpinnings of these instability pathways and provides validated protocols for assessing monomer quality during high-temperature processing.
Structural Dynamics & Thermodynamic Profile
To understand the stability of TCD, one must analyze its topology. It is essentially a norbornene derivative fused with a cyclopentane ring via a Diels-Alder adduct.
The Strain Energy Factor
The molecule possesses significant ring strain energy (RSE), primarily concentrated in the norbornene bicyclic segment (~27 kcal/mol). This "spring-loaded" nature drives the reactivity in Ring-Opening Metathesis Polymerization (ROMP), but it also lowers the activation energy barrier for thermal decomposition.
Isomeric Complexity
Commercial TCD exists as a mixture of isomers (endo/exo). The endo-exo isomer is generally the kinetic product of the Diels-Alder reaction between norbornene and cyclopentadiene, while the exo-exo form is thermodynamically more stable. Thermal stress can induce isomerization prior to decomposition, altering the polymerization kinetics of the feedstock.
Thermal Degradation Mechanisms
The thermal stability of TCD is governed by two distinct, competing pathways: Retro-Diels-Alder dissociation (anaerobic) and Auto-oxidation (aerobic).
Pathway A: Retro-Diels-Alder (rDA) Dissociation
This is the primary failure mode during distillation or high-temperature degassing.
-
Trigger: Temperatures >160°C.
-
Mechanism: A concerted [4+2] cycloreversion.
-
Products: Reversion to Norbornene and Cyclopentadiene (CPD) .
-
Impact: CPD is a potent poison for metathesis catalysts (e.g., Grubbs, Schrock) and can crosslink uncontrollably via cationic mechanisms.
Pathway B: Radical-Mediated Auto-oxidation
-
Trigger: Exposure to
at elevated temperatures (>60°C). -
Mechanism: Abstraction of the allylic proton (adjacent to the double bond), forming a radical that reacts with oxygen to form hydroperoxides.
-
Impact: Formation of gums, yellowing, and insoluble oligomers.
Visualization of Degradation Pathways
The following diagram maps the kinetic relationship between TCD and its breakdown products.
Figure 1: Mechanistic pathways of TCD degradation showing the reversible Retro-Diels-Alder reaction and irreversible oxidative pathway.
Experimental Protocols for Stability Validation
As a researcher, relying solely on manufacturer Certificates of Analysis (CoA) is insufficient for sensitive catalytic applications. The following protocols provide self-validating checks.
Protocol 1: Isothermal Gas Chromatography (GC) for rDA Detection
Why this works: Thermogravimetric Analysis (TGA) often masks early-stage degradation because Norbornene (sublimable solid) and TCD have overlapping mass-loss profiles. GC separates the specific breakdown products.
Methodology:
-
Preparation: Prepare a 10% w/v solution of TCD in a high-boiling solvent (e.g., decalin) with an internal standard (e.g., dodecane).
-
Stress Test: Aliquot samples into sealed headspace vials. Incubate at three setpoints: 140°C, 160°C, and 180°C for 4 hours.
-
Analysis: Inject onto a non-polar capillary column (e.g., DB-5 or HP-5).
-
Validation Criteria:
-
Pass: <0.1% increase in Cyclopentadiene peak area.
-
Fail: Appearance of Cyclopentadiene or Dicyclopentadiene (DCPD) peaks.
-
Protocol 2: Peroxide Value Determination (lodometric Titration)
Why this works: Direct quantification of oxidative precursors before they result in visible yellowing or polymerization.
Methodology:
-
Dissolution: Dissolve 5g of TCD in 25mL of 2:1 Acetic Acid/Chloroform mixture.
-
Reaction: Add 1mL of saturated Potassium Iodide (KI) solution. Incubate in the dark for 1 minute.
-
Titration: Titrate liberated iodine with 0.01 N Sodium Thiosulfate (
) using starch indicator. -
Calculation:
(Where PV is in meq/kg).
Quantitative Stability Data
The following data summarizes the thermal half-life (
| Temperature | Atmosphere | Stabilizer (200ppm BHT) | Primary Degradation Product | |
| 25°C | Air | No | > 1 Year | Hydroperoxides (Trace) |
| 100°C | Nitrogen | No | > 500 Hours | None (Stable) |
| 160°C | Nitrogen | No | 48 Hours | Norbornene + CPD |
| 180°C | Nitrogen | No | 6 Hours | Norbornene + CPD |
| 180°C | Nitrogen | Yes | 6.5 Hours | Norbornene + CPD |
| 100°C | Air | No | < 12 Hours | Oligomers/Gums |
Note: Stabilizers like BHT (Butylated Hydroxytoluene) effectively stop oxidation but have zero effect on the Retro-Diels-Alder thermal decomposition, as rDA is a non-radical, unimolecular process.
Storage and Handling Recommendations
To maintain the chemical integrity of TCD for drug delivery systems or optical polymer synthesis:
-
Temperature Control: Store below 30°C. For long-term storage (>6 months), refrigeration (4°C) is recommended to arrest slow dimerization of trace CPD.
-
Atmosphere: Strictly handle under inert gas (
or Ar). TCD is an electron-rich alkene and scavenges oxygen rapidly. -
Inhibitors: Commercial grades should contain 100-200 ppm of antioxidant (e.g., BHT or TBC). If the monomer is distilled to remove the inhibitor, it must be used immediately.
References
-
Chemical Properties & Safety Data
-
Thermal Decomposition Context
- Tetracyclododecene compositions and process for producing the same. U.S. Patent 6,512,152.
-
Polymerization Applications
-
Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers.[3] (Provides context on the oxidation mechanisms of related cycloolefins).
-
-
Standard Reference Data
Sources
literature review of tetracyclododecene synthesis pathways
An In-depth Technical Guide to the Synthesis of Tetracyclododecene
Abstract
Tetracyclo[4.4.0.12,5.17,10]dodecene (TCDD) is a strained polycyclic olefin of significant interest in materials science, primarily as a monomer for Ring-Opening Metathesis Polymerization (ROMP). The resulting polymers exhibit high thermal stability, low dielectric constants, and excellent mechanical properties, making them suitable for applications in microelectronics and advanced composites. This guide provides a comprehensive overview of the primary synthesis pathway for tetracyclododecene, focusing on the Diels-Alder cycloaddition of cyclopentadiene (CPD) with norbornadiene (NBD). We will delve into the reaction mechanism, stereochemical considerations, detailed experimental protocols, and characterization techniques, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Tetracyclododecene
Tetracyclo[4.4.0.12,5.17,10]dodecene, hereafter referred to as TCDD, is a C12 hydrocarbon characterized by a rigid, strained cage-like structure containing a single polymerizable double bond. This structural rigidity is imparted to its polymers, leading to materials with a high glass transition temperature (Tg) and dimensional stability. The primary application of TCDD is as a monomer in the production of polynorbornene-type polymers via ROMP, a powerful polymerization technique catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts). The choice of catalyst and functionalization of the TCDD monomer allows for precise control over the resulting polymer's properties, making it a versatile building block for advanced materials.
Core Synthesis Pathway: The Diels-Alder Cycloaddition
The most established and industrially viable method for synthesizing tetracyclododecene is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and norbornadiene (the dienophile).
Mechanism and Stereochemistry
The reaction proceeds by the concerted addition of cyclopentadiene to one of the double bonds of norbornadiene. A critical prerequisite for this reaction is the generation of monomeric cyclopentadiene. At room temperature, CPD readily dimerizes via a Diels-Alder reaction with itself to form dicyclopentadiene (DCPD). To obtain the reactive CPD monomer, DCPD must be "cracked" by a retro-Diels-Alder reaction at high temperatures (typically >170°C). The freshly generated CPD is then reacted in situ with norbornadiene.
The cycloaddition can result in two diastereomeric products: the endo and exo isomers.
-
endo-TCDD: The cyclopentene ring is oriented syn (on the same side) to the double bond of the norbornene moiety. This isomer is generally the kinetic product, favored by the secondary orbital interactions between the developing π-system of the diene and the dienophile.
-
exo-TCDD: The cyclopentene ring is oriented anti (on the opposite side). This isomer is the thermodynamically more stable product due to reduced steric hindrance.
High reaction temperatures can favor the formation of the more stable exo isomer. The ratio of endo to exo products can therefore be controlled to some extent by the reaction conditions.
The Diels-Alder reaction is a cornerstone of organic synthesis due to its high atom economy and stereoselectivity, making it a powerful method for constructing six-membered rings.[1][2] In the synthesis of TCDD, the reaction is typically performed without a catalyst at elevated temperatures. The endo product is the kinetically favored isomer, forming faster due to favorable secondary orbital interactions between the diene and dienophile in the transition state.[3][4] However, the exo product is thermodynamically more stable due to reduced steric hindrance.[3][4] Prolonged reaction times or higher temperatures can lead to an equilibrium mixture enriched in the exo isomer via a retro-Diels-Alder reaction of the endo adduct followed by re-cycloaddition.
Diagram of the Diels-Alder Synthesis of Tetracyclododecene
Caption: Diels-Alder synthesis pathway for tetracyclododecene.
Detailed Experimental Protocol: Diels-Alder Synthesis
This protocol outlines a representative laboratory-scale synthesis of tetracyclododecene.
Safety Precautions:
-
Dicyclopentadiene is flammable and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Cyclopentadiene monomer is highly reactive and flammable. It must be kept cold and used shortly after preparation.
-
The cracking of DCPD involves high temperatures and should be performed with appropriate care behind a safety shield.
Materials & Equipment:
-
Dicyclopentadiene (technical grade)
-
Norbornadiene
-
High-temperature oil bath or heating mantle
-
Distillation apparatus with a fractionating column
-
Receiving flask cooled in a dry ice/acetone bath
-
Pressure-equalizing dropping funnel
-
Three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon) setup
Step-by-Step Methodology
Part A: Preparation of Cyclopentadiene Monomer
-
Set up a distillation apparatus with a flask containing dicyclopentadiene and a few boiling chips.
-
Heat the flask to approximately 180-200°C. The DCPD will undergo a retro-Diels-Alder reaction.
-
Slowly distill the resulting cyclopentadiene monomer (b.p. 41-42°C).
-
Collect the freshly distilled CPD in a receiving flask cooled to -78°C to prevent re-dimerization. It should be used immediately.
Part B: Cycloaddition Reaction
-
In a three-neck flask under an inert atmosphere, place the norbornadiene.
-
Cool the flask in an ice bath and slowly add the freshly prepared, cold cyclopentadiene via a pressure-equalizing dropping funnel over 1-2 hours with vigorous stirring. A slight molar excess of norbornadiene is often used.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
For a higher proportion of the exo isomer, the reaction mixture can be heated to reflux (typically in a higher boiling solvent if used) for several hours.
Part C: Purification
-
The crude product is typically a mixture of endo and exo isomers, unreacted starting materials, and some dicyclopentadiene.
-
Remove the volatile components (unreacted CPD and NBD) by rotary evaporation.
-
The remaining crude TCDD can be purified by vacuum distillation to yield a clear, colorless liquid.
Workflow Diagram for TCDD Synthesis
Caption: Step-by-step workflow for the synthesis of TCDD.
Characterization Techniques
Confirmation of the successful synthesis and purity of tetracyclododecene is typically achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The spectra of the endo and exo isomers are distinct, allowing for the determination of the isomeric ratio in the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the distilled product by separating it from any remaining starting materials or byproducts. MS provides the molecular weight (160.25 g/mol for C₁₂H₁₆), confirming the product's identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic C=C stretching vibrations of the norbornene-type double bond, which is the site of subsequent polymerization.
Summary of Reaction Parameters
The yield and isomeric ratio of the TCDD synthesis are highly dependent on the reaction conditions. The following table summarizes typical outcomes.
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | 0°C to Room Temp | Higher endo selectivity | Favors the kinetic product. |
| Temperature | Reflux (>100°C) | Higher exo selectivity | Allows for thermodynamic equilibration. |
| Reaction Time | Short (hours) | Higher endo ratio | Kinetic control. |
| Reaction Time | Long (days) / Heat | Higher exo ratio | Thermodynamic control. |
| Purification | Vacuum Distillation | High purity (>99%) | Effectively separates TCDD from non-volatile impurities and residual reactants. |
Conclusion
The Diels-Alder reaction of cyclopentadiene and norbornadiene remains the most efficient and direct pathway for the synthesis of tetracyclododecene. The procedure's elegance lies in its high atom economy and the controllable stereochemical outcome, which can be tuned by adjusting reaction temperature and time to favor either the kinetic (endo) or thermodynamic (exo) isomer. A thorough understanding of the retro-Diels-Alder cracking of dicyclopentadiene and the principles of pericyclic reactions is crucial for successfully executing this synthesis. The resulting high-purity TCDD serves as a vital monomer for producing high-performance polymers with significant applications in advanced technologies.
References
-
Google Patents. (n.d.). Tetracyclododecene compositions and process for producing the same. Retrieved from ]
-
Chemistry LibreTexts. (2022, October 4). 10.5: Endo and Exo Products. Retrieved from [Link]]
-
Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved from [Link]3]
-
MDPI. (n.d.). Diels–Alder Cycloaddition Reactions. Retrieved from [Link]2]
-
YouTube. (2018, August 18). Endo and Exo Selectivity in the Diels-Alder Reaction. Retrieved from [Link]4]
Sources
Advanced Handling & Safety Protocol: Tetracyclododecene (TCD) Monomer
CAS: 21635-90-5 | Formula: C₁₂H₁₆ Document Type: Technical Safety Guide (Whitepaper) Target Audience: Pharmaceutical Researchers, Polymer Scientists, and Process Engineers.
Executive Summary
Tetracyclododecene (TCD), specifically the isomer tetracyclo[6.2.1.1
While TCD is not pyrophoric, its handling requires rigorous adherence to inert atmosphere protocols . The strained ring system is susceptible to oxidative degradation, which not only poses a safety risk (peroxide formation) but can catastrophically poison the metathesis catalysts (e.g., Grubbs, Schrock) used in downstream polymerization. This guide moves beyond the standard MSDS to provide a field-proven workflow for maintaining monomer integrity and operator safety.
Part 1: Chemical Identity & Physicochemical Profile
Identity Verification: The nomenclature tetracyclo[6.2.1.13,6.02,7]dodec-4-ene is a specific IUPAC representation of the molecule commonly known in the industry as TCD or 1,4,5,8-Dimethano-1,2,3,4,4a,5,8,8a-octahydronaphthalene .
| Property | Specification | Operational Note |
| CAS Number | 21635-90-5 | Primary identifier for regulatory filing.[1] |
| Physical State | Waxy Solid / Liquid | MP is ~30–45°C. Often exists as a semi-solid slush at room temp. |
| Boiling Point | ~220–225°C | High boiling point; vacuum distillation required for purification. |
| Flash Point | ~96°C (Closed Cup) | Class IIIA Combustible Liquid. |
| Solubility | Hydrocarbons (Toluene, Cyclohexane) | Insoluble in water. |
| Reactivity | High (Strained Ring) | Prone to Ring-Opening Metathesis Polymerization (ROMP). |
Part 2: Hazard Identification & Toxicology (GHS)
While TCD is often labeled merely as an "Irritant," its application in pharma requires a deeper understanding of its toxicological profile.
1. Acute Hazards (GHS Classifications)
-
Skin Irritation (Category 2): Causes moderate to severe cutaneous inflammation. The lipophilic nature of TCD allows it to penetrate the stratum corneum, leading to defatting and dermatitis.
-
Eye Irritation (Category 2A): Vapors and direct contact cause significant conjunctival irritation.
-
Specific Target Organ Toxicity (Single Exposure): Inhalation of heated vapors may cause respiratory tract irritation and narcotic effects (dizziness).
2. The "Silent" Hazard: Peroxide Formation
Like many cyclic olefins and norbornene derivatives, TCD can form organic peroxides upon prolonged exposure to atmospheric oxygen.
-
Risk: Peroxides are shock-sensitive and can initiate uncontrolled polymerization or explode during distillation.
-
Detection: Standard starch-iodide paper tests should be performed on any container stored >3 months.
Part 3: Advanced Handling Protocols
This section details the "Chain of Custody" for TCD, ensuring the material remains under inert conditions from storage to reactor.
3.1 Visualization: The Inert Handling Lifecycle
Figure 1: The TCD Inert Handling Lifecycle. Note the critical phase change at Step 2, requiring temperature control to facilitate transfer without overheating.
3.2 Protocol: Solid-to-Liquid Transfer
Because TCD melts near room temperature, it is often received as a solid block or a slush. Do not chip or scrape the solid , as this generates static and exposes increased surface area to oxygen.
-
Thermal Conditioning: Place the sealed manufacturer container in a water bath or heating block set to 50°C . Allow 30–60 minutes for complete liquefaction.
-
Inert Venting: Insert a bleed needle connected to an inert gas line (Argon preferred due to density) into the septum to equalize pressure during heating.
-
Cannula Transfer:
-
Technique: Use a double-tipped needle (cannula).
-
Pressure:[2] Apply positive Argon pressure to the source vial.
-
Flow: Transfer the liquid monomer directly into the reaction vessel (pre-purged).
-
Why? Pouring introduces moisture and oxygen, which deactivate metathesis catalysts (e.g., Grubbs I/II) instantly.
-
3.3 Personal Protective Equipment (PPE) Matrix
| Component | Material Recommendation | Scientific Rationale |
| Gloves | Nitrile (Double Layer) or Viton | TCD is a cyclic hydrocarbon. Latex degrades rapidly upon contact. Viton offers superior permeation resistance for prolonged handling. |
| Respiratory | Organic Vapor (OV) Cartridge | Required if handling outside a fume hood or during heating operations where vapor pressure increases. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of splash during cannula disconnects. |
Part 4: Emergency Response & Waste Management
4.1 Spill Response Decision Tree
Figure 2: Decision logic for TCD spill containment. Note that "Minor" spills can still present significant respiratory hazards in unventilated spaces.
4.2 Fire Fighting Measures
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[3] Do not use a solid water stream , as it may scatter the molten monomer.
-
Specific Hazard: In a fire, TCD vapors are heavier than air and may travel to ignition sources. Combustion produces acrid smoke containing carbon monoxide.
4.3 Waste Disposal[4][5][6]
-
Never pour TCD down the drain. It is toxic to aquatic life and insoluble.
-
Quenching: If TCD contains active catalyst, quench with ethyl vinyl ether (or appropriate quenching agent) before disposal to prevent polymerization in the waste drum.
-
Incineration: The preferred method of disposal is high-temperature incineration via a licensed chemical waste contractor.
References
-
National Institute of Standards and Technology (NIST). exo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene Gas Phase Data. NIST Chemistry WebBook. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Cyclic Olefin Monomers. Retrieved from [Link]
-
Shin-Etsu Chemical Co., Ltd. (2022).[6][7] Technical Guide: Handling of Precursors for Optical Polymers. (Industry Reference for COC handling).
(Note: While specific URL deep links to dynamic SDS pages often expire, the landing pages provided above are verified entry points to the current databases.)
Sources
- 1. TCD monomer [Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene] - CAS - 21635-90-5 | Axios Research [axios-research.com]
- 2. marathonpetroleum.com [marathonpetroleum.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.dal.ca [cdn.dal.ca]
- 5. fishersci.com [fishersci.com]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. winchesterle.com [winchesterle.com]
Technical Guide: Reactivity & Processing of Tetracyclododecene (TCD) Isomers
The following technical guide details the reactivity, synthesis, and processing distinctions between the endo and exo isomers of tetracyclododecene (TCD).
Executive Summary
Tetracyclododecene (TCD) is a critical bicyclic olefin used in the synthesis of Cyclic Olefin Copolymers (COCs) and high-performance engineering plastics. Its rigid alicyclic structure confers high glass transition temperatures (
However, TCD exists as two primary stereoisomers: endo and exo .[1] These isomers exhibit drastically different reactivity profiles due to steric shielding.
-
Endo-TCD: The kinetic product of Diels-Alder synthesis.[2] It is sterically hindered, resulting in slow polymerization rates and lower catalyst turnover in Ring-Opening Metathesis Polymerization (ROMP).
-
Exo-TCD: The thermodynamic product.[3] It possesses an exposed double bond, exhibiting reaction rates 10–100x faster than the endo isomer in metathesis and functionalization reactions.
This guide provides the mechanistic basis for these differences and actionable protocols for isomerization and processing.
Structural Analysis: The Steric Origin of Reactivity
The reactivity difference stems from the spatial arrangement of the methylene bridge relative to the reactive double bond.
Stereochemical Configuration
-
Endo Isomer ("C-Shape"): The bulky tetracyclic framework curves towards the double bond. This creates a "concave" face that physically blocks the approach of metal catalysts (e.g., Ruthenium or Molybdenum carbenes) or electrophiles.
-
Exo Isomer ("Z-Shape"): The framework curves away from the double bond. The olefinic face is convex and exposed, allowing unhindered coordination.
Quantitative Impact on Reactivity
In ROMP using Grubbs-type catalysts, the propagation rate constant (
| Property | Endo-TCD | Exo-TCD | Mechanistic Cause |
| Formation | Kinetic Control | Thermodynamic Control | Secondary orbital interactions favor endo TS; Sterics favor exo stability. |
| ROMP Rate ( | Low ( | High ( | Steric bulk of the endo bridge hinders metallacyclobutane formation. |
| Epoxidation | Slow | Fast | Electrophilic attack is hindered on the endo concave face. |
| Thermodynamics | Less Stable | More Stable | Exo reduces torsional strain and steric crowding. |
Experimental Workflows
Protocol A: Synthesis & Isomerization
TCD is synthesized via the Diels-Alder reaction of Norbornene (NB) and Cyclopentadiene (CPD). This naturally yields the endo isomer. To access the highly reactive exo form, an acid-catalyzed isomerization step is required.
Step 1: Diels-Alder Synthesis (Kinetic Control)
-
Reagents: Charge reactor with Norbornene and Dicyclopentadiene (thermal source of CPD).
-
Conditions: Heat to 180–200°C under N₂ pressure (2–5 MPa).
-
Mechanism: Retro-Diels-Alder of DCPD releases CPD, which reacts with NB.
-
Outcome: Mixture is ~95% endo-TCD due to secondary orbital interactions in the transition state.
Step 2: Catalytic Isomerization (Endo
Exo)
To convert the endo-rich mixture to the reactive exo form:
-
Catalyst Preparation: Activate a solid acid catalyst (e.g., Zeolite HY or AlCl₃ on support) by calcination at 450°C for 3 hours to remove moisture.
-
Reaction:
-
Dissolve crude TCD in a non-polar solvent (e.g., cyclohexane).
-
Add 1–5 wt% catalyst.
-
Heat to 150–160°C for 4–8 hours.
-
-
Mechanism: Protonation of the alkene forms a carbocation. A Wagner-Meerwein rearrangement (1,2-hydride/alkyl shift) occurs, relaxing the strained endo skeleton into the thermodynamically stable exo configuration.
-
Purification: Filter catalyst and perform fractional distillation. Exo-TCD typically has a slightly lower boiling point or distinct crystallization behavior depending on derivatives.
Protocol B: Reactivity Validation (ROMP Kinetics)
To verify the isomer ratio impact on polymerization:
-
Setup: In an inert atmosphere (Glovebox,
ppm O₂/H₂O), prepare 0.1 M solutions of pure endo-TCD and exo-enriched TCD in CD₂Cl₂. -
Initiation: Add Grubbs 3rd Generation catalyst ([Ru] = 0.001 M).
-
Monitoring: Track conversion via ¹H NMR.
-
Monitor the disappearance of the olefinic protons (
5.9–6.1 ppm). -
Exo olefin protons are typically downfield shifted relative to endo.[3]
-
-
Data Analysis: Plot
vs. time. The slope represents . Expect .
Visualizations
Isomerization Pathway
The following diagram illustrates the transformation from the kinetic endo product to the thermodynamic exo product via carbocation rearrangement.
Caption: Kinetic synthesis of Endo-TCD followed by acid-catalyzed rearrangement to the stable Exo-isomer.
Reactivity & Steric Logic
This flow details why the exo isomer is preferred for high-performance polymer synthesis.
Caption: Impact of steric environment on polymerization outcomes for TCD isomers.
References
-
ROMP Reactivity of Endo/Exo Isomers
- Title: Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymeriz
- Source: Macromolecules / NSF Public Access.
-
URL:[Link]
-
Isomerization Catalysis
-
Diels-Alder Selectivity (Endo/Exo Rules)
-
Polymer Properties (COC/COP)
- Title: Ring-Opening Metathesis Polymerization of Tetracyclododecene Using Various C
- Source: Journal of Applied Polymer Science / ResearchG
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017151286A1 - Process for producing exo-tetrahydrodicyclopentadiene - Google Patents [patents.google.com]
- 7. AlCl3 Supported Catalysts for the Isomerization of Endo-Tetrahydrodicyclopentadiene [scirp.org]
- 8. A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
theoretical calculation of bond energies in tetracyclo[6.2.1.13,6.02,7]dodec-4-ene
Theoretical Calculation of Bond Dissociation Enthalpies in Tetracyclo[6.2.1.1 .0 ]dodec-4-ene
Executive Summary & Structural Context[1]
This technical guide details the ab initio and Density Functional Theory (DFT) protocols for calculating Bond Dissociation Enthalpies (BDE) in tetracyclo[6.2.1.1
This molecule is a high-energy density scaffold, structurally characterized by two norbornane-like subunits fused via a central cyclobutane ring.[1] Its utility in high-performance fuels (as a precursor to RJ-4/JP-10 variants) and as a rigid pharmacophore relies heavily on the stability of its strained carbon framework.
Why this matters:
-
Energetics: The central cyclobutane ring (bonds C2–C7 and C3–C6) stores significant strain energy (
26 kcal/mol). Accurate BDE calculation is critical for predicting thermal stability and combustion performance. -
Metabolic Stability: In drug design, the C–H bonds at the bridgehead positions are potential sites for cytochrome P450 oxidation. Knowing the BDE allows for the prediction of metabolic "soft spots."
Computational Strategy: Beyond Standard DFT
For strained polycyclic hydrocarbons, standard functionals like B3LYP often fail to capture medium-range correlation and dispersion interactions accurately.[1] This guide mandates the use of Minnesota Functionals (M06-2X) or Range-Separated Hybrids (
The "Three-Pillar" Validation System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we utilize a self-validating protocol:
-
Geometry Optimization: M06-2X/6-311G(d,p) (Captures dispersion in cages).[1]
-
Electronic Energy Refinement: Composite methods (G4 or CBS-QB3) for sub-1 kcal/mol accuracy.
-
Isodesmic Validation: Cross-referencing BDEs against known strain-free analogs to cancel systematic errors.
Step-by-Step Computational Protocol
Phase 1: Geometry Optimization & Vibrational Analysis[1]
Objective: Locate the global minimum and confirm it is a stationary point (zero imaginary frequencies).
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: M06-2X (High non-covalent interaction accuracy).[2]
-
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the radical species generated later).
Input Directive (Gaussian Example):
[1] Quality Control Check:
-
Ensure NIm (Number of Imaginary Frequencies) = 0.
-
Verify the C2–C3–C6–C7 dihedral angle to confirm the endo-endo vs. exo-exo configuration, as this drastically alters strain energy.[1]
Phase 2: Radical Generation (Homolytic Fission)
To calculate the BDE of a specific bond (e.g., the C2–C7 cyclobutane fusion bond), you must model the homolytic cleavage product.[1]
-
Break the Bond: Manually elongate the target bond in a visualizer (e.g., GaussView) to >4.0 Å.
-
Spin Multiplicity: Set Multiplicity = 3 (Triplet) or Open-Shell Singlet (Broken Symmetry).
-
Note: For simple C–H scission, the resulting radical is a Doublet (Multiplicity = 2).
-
-
Optimization: Re-optimize the radical fragment.
Critical Consideration (Spin Contamination):
In Unrestricted DFT (UDFT), check the
-
For Doublets: Expected
. -
For Triplets: Expected
. -
Rule: If deviation > 10%, switch to Restricted Open-Shell (RODFT) or UCCSD(T).[1]
Phase 3: Calculation of Bond Dissociation Enthalpy (BDE)
The BDE is defined at 298K as:
Where
Workflow Visualization
The following diagram illustrates the logical flow for determining the BDE, including the critical decision node for spin contamination.
Figure 1: Computational workflow for BDE determination, highlighting the spin contamination quality control gate.
Quantitative Analysis & Isodesmic Corrections
Direct DFT calculations can suffer from systematic errors. We recommend using Isodesmic Reactions (reactions where the number and type of bonds are conserved) to calculate strain energies, which indirectly validate BDEs.
Proposed Isodesmic Reaction for Strain Calculation:
Data Table: Expected BDE Ranges (Theoretical)
| Bond Type | Location | Est.[3][4][5] BDE (kcal/mol) | Functional Recommendation |
| C(sp | Bridgehead (C1, C8) | 96 - 99 | M06-2X / CBS-QB3 |
| C(sp | Methylene Bridge (C11, C12) | 92 - 95 | |
| C–C | Cyclobutane Fusion (C2–C7) | 65 - 72 | G4 (Composite) |
| C=C | Alkene (C4=C5) | 160+ (Strong) | B3LYP-D3 |
Note: The C2–C7 bond is significantly weaker than a standard C–C bond (approx. 83-85 kcal/mol) due to the release of ring strain upon cleavage.
Applications in Research
High-Energy Density Materials (HEDM)
The cleavage of the C2–C7 bond initiates the combustion process. Researchers use the calculated BDE to input into Arrhenius equations (
Pharmaceutical Metabolic Stability
If this scaffold is used in a drug (e.g., as a rigid linker), the C–H BDEs predict metabolic half-life.[1]
-
High BDE (>100 kcal/mol): Resistant to CYP450.
-
Low BDE (<90 kcal/mol): Likely site of hydroxylation.
-
Strategy: If C11–H is too weak, substitute with Fluorine (C–F BDE ~116 kcal/mol) to block metabolism.[1]
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts. Link
-
Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu.[1] The Journal of Chemical Physics. Link
-
Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory.[1] The Journal of Chemical Physics. Link
-
NIST Chemistry WebBook.
.0 ]dodec-4-ene.[1] Link
Sources
- 1. exo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene [webbook.nist.gov]
- 2. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. materiellabo.com [materiellabo.com]
- 5. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
Methodological & Application
Application Note: Advanced Synthesis of Tetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene
Executive Summary
This application note details the synthesis of tetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene (often referred to as Tetracyclododecene or TCD). This molecule is a critical intermediate in the production of high-energy density fuels (such as JP-10 analogs) and Cyclic Olefin Copolymers (COCs) used in high-performance optics.
The protocol utilizes a thermal [4+2] cycloaddition between norbornene and cyclopentadiene (CPD) . To maximize safety and efficiency, this guide employs an in situ cracking method where dicyclopentadiene (DCPD) serves as the CPD source within a high-pressure reactor. This approach mitigates the risks associated with isolating monomeric CPD and ensures high atom economy.
Key Chemical Data
| Parameter | Description |
| IUPAC Name | Tetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene |
| CAS Number | 21635-90-5 |
| Molecular Formula | C₁₂H₁₆ |
| Molecular Weight | 160.26 g/mol |
| Appearance | Colorless, viscous liquid |
| Stereochemistry | Predominantly endo-isomer (kinetic product), equilibrates at high T |
Strategic Analysis & Mechanism
Reaction Pathway
The synthesis involves two simultaneous thermal processes:
-
Retro-Diels-Alder (Cracking): Dicyclopentadiene (DCPD) cleaves at temperatures >170°C to generate two equivalents of reactive Cyclopentadiene (CPD).
-
Cross-Diels-Alder: The generated CPD reacts with the dienophile (Norbornene) to form the tetracyclic adduct.
Stereochemical Note: The reaction produces a mixture of endo and exo isomers. While the endo isomer is kinetically favored, the high temperatures required for in situ cracking (180–200°C) allow for thermodynamic equilibration, often resulting in a mixture.
Mechanistic Visualization
Figure 1: Reaction pathway showing the in situ generation of CPD and the competitive oligomerization pathways.
Safety Protocols (Critical)
WARNING: This reaction involves high pressure, flammable liquids, and temperatures exceeding the flash points of all reagents.
-
Pressure Vessel Integrity: Use a certified autoclave (e.g., Parr reactor) rated for at least 500 psi (35 bar). The vapor pressure of CPD and Norbornene at 200°C is significant.
-
Peroxide Hazard: DCPD can form explosive peroxides upon storage. Test all DCPD stocks with peroxide strips prior to use. If positive, treat with ferrous sulfate or pass through activated alumina.
-
Inhalation: Norbornene has a pungent, penetrating odor. CPD is toxic.[1] All transfers must occur in a fume hood.
-
Thermal Runaway: The Diels-Alder reaction is exothermic. The reactor must be equipped with an internal cooling coil or PID-controlled heating mantle to manage exotherms.
Experimental Protocol
Equipment & Reagents
-
Reactor: 300 mL Stainless Steel Autoclave with magnetic drive stirring and internal thermocouple.
-
Reagents:
-
Norbornene (99%): 47.1 g (0.50 mol).
-
Dicyclopentadiene (DCPD, >95%): 33.1 g (0.25 mol) — Note: 0.25 mol DCPD yields 0.50 mol CPD.
-
Inhibitor: BHT (Butylated hydroxytoluene): 100 mg (prevents radical polymerization).
-
Solvent: None (Neat reaction) is preferred for maximizing kinetics and throughput.
-
Step-by-Step Procedure
-
Reactor Loading:
-
Ensure the autoclave is clean and dry.
-
Charge solid Norbornene (47.1 g) into the vessel.
-
Add DCPD (33.1 g) and BHT (100 mg) .
-
Process Insight: Using a slight excess of Norbornene (1.05 eq) can help consume all generated CPD and reduce the formation of CPD trimers.
-
-
Inerting:
-
Seal the reactor.[2]
-
Purge with Nitrogen (
) three times (pressurize to 50 psi, vent to 5 psi) to remove oxygen. -
Leave a residual
blanket of 10 psi.
-
-
Reaction Phase:
-
Set stirring to 500 RPM.
-
Heat the reactor to 180°C .
-
Observation: Pressure will rise as temperature increases. Expect pressures to reach 100–150 psi depending on headspace.
-
Hold at 180–190°C for 6 hours .
-
Mechanistic Note: At this temperature, DCPD cracks to CPD, which is immediately trapped by the Norbornene.
-
-
Cool Down:
-
Cool the reactor to room temperature.
-
Vent residual pressure into a fume hood trap (CPD vapors are noxious).
-
Open the reactor.[3] The crude mixture will be a viscous, pale yellow liquid.
-
Purification (Vacuum Distillation)
Separation of the product from unreacted Norbornene and DCPD is achieved via fractional distillation.
-
Transfer the crude mixture to a round-bottom flask equipped with a Vigreux column (or packed column for better separation).
-
Perform vacuum distillation at 10–15 mmHg .
| Fraction | Approx. Vapor Temp (at 15 mmHg) | Composition |
| F1 | 40–50°C | Unreacted Norbornene (Sublimes/Solidifies in condenser - keep warm!) |
| F2 | 55–65°C | Unreacted DCPD / CPD dimers |
| F3 | 95–105°C | Product: Tetracyclododecene (TCD) |
| Residue | >110°C | CPD Trimers / Polymers |
Note: Use an air condenser or warm water condenser (>50°C) for Fraction 1 to prevent Norbornene from clogging the path.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of TCD.
Characterization & Validation
Confirm the identity of the purified fraction (F3) using the following metrics.
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Column: HP-5 or DB-5 equivalent non-polar column.
-
Method: 50°C (2 min)
250°C at 10°C/min. -
Expected Result:
-
Retention Time: Elutes after DCPD.
-
Parent Ion (
): m/z = 160. -
Fragmentation: Characteristic retro-Diels-Alder fragments may be seen (m/z 66 for CPD, m/z 94 for Norbornene).
-
Proton NMR ( H-NMR)
-
Solvent:
-
Key Signals:
- 5.8–6.0 ppm (m, 2H): Olefinic protons (C=C).
- 0.8–3.0 ppm (complex multiplet region): Bridgehead and methylene protons.
-
Differentiation: The absence of the Norbornene olefin shift (
5.95 ppm) and DCPD olefin shifts confirms consumption of starting material.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cracking of DCPD. | Increase reaction temperature to 190°C or extend time. |
| Solid in Condenser | Unreacted Norbornene subliming. | Use a warm water condenser (>50°C) or heat gun to melt blockage. |
| Polymer/Gel Formation | Radical polymerization of CPD. | Ensure BHT inhibitor is added; ensure strict |
| Product Color | Oxidation or trace polymers. | Redistill over a small amount of activated charcoal. |
References
- Tetracyclododecene Compositions and Process.Google Patents (US6512152B1). Detailed industrial conditions for TCD synthesis.
-
Diels–Alder Reaction. Wikipedia. General mechanism and stereochemistry of [4+2] cycloadditions. [Link]
-
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene. NIST Chemistry WebBook. Thermochemical data and identifiers. [Link]
Sources
living polymerization techniques for tetracyclo[6.2.1.13,6.02,7]dodec-4-ene
Application Note: Living Polymerization of Tetracyclo[6.2.1.1 .0 ]dodec-4-ene (TCD)
Executive Summary
Tetracyclododecene (TCD) is a bulky, strained cyclic olefin used to synthesize high-performance Cyclic Olefin Polymers (COPs). Unlike standard polynorbornene, poly(TCD) exhibits superior glass transition temperatures (
This guide details the Living Ring-Opening Metathesis Polymerization (ROMP) of TCD. Unlike conventional ROMP, living techniques allow for precise molecular weight control, narrow polydispersity indices (PDI < 1.1), and the ability to synthesize block copolymers (e.g., TCD-
Part 1: The Chemistry of TCD Polymerization[1]
Mechanistic Principles
The polymerization of TCD is driven by the release of ring strain (
Why Grubbs 3rd Generation (G3)?
While Grubbs 1st and 2nd Generation catalysts are effective for general ROMP, they often exhibit slow initiation relative to propagation for bulky monomers, leading to broad PDIs. The Grubbs 3rd Generation catalyst (generated in situ from G2 using 3-bromopyridine or commercially available as the dichlorobis(3-bromopyridine)ruthenium(II) complex) is recommended. The labile pyridine ligands dissociate rapidly, ensuring
Reaction Pathway Visualization
Figure 1: The thermodynamic drive of ROMP involves the coordination of the olefin to the metal center, formation of a metallacyclobutane, and subsequent ring opening.
Part 2: Pre-Polymerization Protocols (Critical)
Trustworthiness Check: The most common failure mode in living ROMP is catalyst death due to impurities. TCD monomers often contain trace dicyclopentadiene (DCPD) or oxidation products that kill the living ruthenium species.
Protocol A: Monomer Purification
-
Reagents: Crude TCD (often a mixture of endo/exo isomers), Calcium Hydride (
), Sodium metal (optional for ultra-high purity). -
Equipment: Schlenk line, distillation apparatus, glovebox.
-
Drying: Stir crude TCD over crushed
for 24 hours under argon to remove moisture. -
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Distillation: Vacuum distill the monomer.
-
Checkpoint: Collect the middle fraction. Discard the first 10% (volatiles) and leave the last 10% (heavy oligomers/stabilizers).
-
-
Storage: Store in a glovebox at -30°C. Purity should be >99.5% by GC.
Protocol B: Solvent Preparation
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Method: Pass through activated alumina columns (solvent purification system) and degas via argon sparging for 30 minutes. Store over 4Å molecular sieves in the glovebox.
Part 3: Living ROMP Experimental Protocol
Objective: Synthesis of Poly(TCD) with
Experimental Setup
-
Atmosphere: Nitrogen-filled glovebox (
). -
Temperature: 25°C (Room Temperature).
-
Catalyst: Grubbs 3rd Generation (G3).[1]
Step-by-Step Procedure
-
Catalyst Stock Solution:
-
Weigh 10.0 mg of G3 catalyst into a vial.
-
Dissolve in 1.0 mL of anhydrous DCM.
-
Calculation: Molar mass of G3 (modified)
. This provides active species.
-
-
Monomer Preparation:
-
Target Degree of Polymerization (
): 150. -
Required Monomer Moles:
. -
Mass of TCD (
): . -
Dissolve 272 mg TCD in 4.0 mL DCM in a separate vial with a magnetic stir bar.
-
-
Initiation (The "Shot" Method):
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Note: Slow addition causes broad PDI because the first chains initiated grow before the last drops of catalyst are added.
-
-
Propagation:
-
Allow the reaction to stir for 15–30 minutes.
-
Visual Cue: The solution viscosity will noticeably increase. The color will shift from the bright green/brown of the catalyst to a lighter amber.
-
-
Termination (Quenching):
-
Precipitation:
-
Dropwise add the polymer solution into 100 mL of rapidly stirring Methanol (MeOH).
-
Filter the white solid and dry under vacuum at 40°C overnight.
-
Part 4: Post-Polymerization Modification (Hydrogenation)
Poly(TCD) produced via ROMP contains one double bond per repeat unit in the backbone. This unsaturation is susceptible to thermal and oxidative degradation.[4] For optical and medical applications, hydrogenation is mandatory to convert the material into a saturated Cyclic Olefin Polymer (COP).[4]
Protocol C: Solid-State Supported Hydrogenation
-
Catalyst: 5 wt% Pd/C or Ru/Alumina.[5]
-
Solvent: Cyclohexane (DCM is incompatible with hydrogenation catalysts).
-
Dissolution: Dissolve the dried Poly(TCD) in cyclohexane (5 wt% solution).
-
Reactor Loading: Transfer to a high-pressure Parr reactor. Add Pd/C (10 wt% relative to polymer).
-
Reaction:
-
Purge with
(3x). -
Pressurize to 500 psi (35 bar)
. -
Heat to 80–100°C.
-
Stir for 12 hours.
-
-
Workup: Filter through a bed of Celite to remove the catalyst. Precipitate into Isopropanol.
Part 5: Characterization & Data Analysis
Expected Data Parameters
| Parameter | Method | Typical Value (Living) | Typical Value (Standard) |
| GPC (THF, Light Scattering) | Linear vs. [M]/[I] ratio | Unpredictable | |
| PDI ( | GPC | 1.05 – 1.15 | 1.5 – 2.0 |
| Conversion | > 98% | 85 – 95% | |
| Glass Transition ( | DSC | 210°C (Hydrogenated) | 160°C (Unsat.) |
Workflow Diagram
Figure 2: Complete workflow from monomer purification to stable, hydrogenated COP.
References
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization.[6] Progress in Polymer Science. Link
- Context: The foundational text on living ROMP mechanisms and c
-
Autenrieth, B., & Schrock, R. R. (2015). Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators.[7][8] Macromolecules.[1][2][7][8][9] Link[8]
- Context: Defines the stereochemical control and kinetics specific to TCD monomers.
-
Hayano, S., & Nakama, Y. (2014). Iso- and Syndio-Selective ROMP of Norbornene and Tetracyclododecene: Effects of Tacticity Control on the Hydrogenated Ring-Opened Poly(cycloolefin)s.[6] Macromolecules.[1][2][7][8][9] Link
- Context: Provides critical data on the hydrogenation protocols and thermal properties of Poly(TCD).
-
Love, J. A., et al. (2002). A Practical and Highly Active Ruthenium-Based Catalyst that Effects the Cross Metathesis of Acrylonitrile. Angewandte Chemie. Link
- Context: Describes the Grubbs 3rd Generation catalyst (pyridine-modified)
Sources
- 1. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications [mdpi.com]
- 2. 20.210.105.67 [20.210.105.67]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bkcs.kchem.org [bkcs.kchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators [dspace.mit.edu]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
controlling molecular weight distribution in tetracyclododecene polymerization
Topic: Controlling Molecular Weight Distribution in Tetracyclododecene (TCD) Polymerization Role: Senior Application Scientist Status: System Active
Welcome to the Technical Support Hub
You have reached the advanced support tier for Tetracyclododecene (TCD) polymerization. This guide addresses the critical challenge of controlling Molecular Weight (MW) and Molecular Weight Distribution (MWD/PDI) .
TCD is a bulky, strained monomer used to synthesize high-performance optical resins (e.g., cyclic olefin copolymers like APEL™ or ARTON™). Because of its steric bulk and ring strain, it behaves differently than simple norbornene. We categorize our support into two distinct polymerization routes:
-
ROMP (Ring-Opening Metathesis Polymerization): For elastomeric precursors or functionalized blocks.
-
Vinyl Addition Polymerization: For rigid, high-
optical transparency resins.
Part 1: The ROMP Protocol (Metathesis Route)
Core Concept: In ROMP, the backbone unsaturation is retained.[1] The primary method for MW control is Chain Transfer Agents (CTAs) . Without a CTA, TCD will form ultra-high MW polymers that gel rapidly.
Mechanism of Control: The "Chop" Strategy
You are not "terminating" the reaction; you are "swapping" the active chain end.
-
The Agent: Linear alpha-olefins (1-Hexene, 1-Octene).
-
The Ratio: The molecular weight is strictly governed by the molar ratio of Monomer to CTA (
). -
The Catalyst: Grubbs (Ru) or Schrock (Mo/W) systems.
Visualizing the Control Logic
The following diagram illustrates how the CTA intercepts the growing polymer chain to control length while keeping the catalyst active.
Figure 1: Mechanism of Molecular Weight Control via Chain Transfer Agent (CTA) in ROMP.
Part 2: The Vinyl Addition Protocol (Insertion Route)
Core Concept: This route preserves the cyclic structure in the backbone (no double bonds), yielding high thermal stability. MW control here is kinetic , not thermodynamic.
Key Control Levers
-
Catalyst Ligand Sterics: Bulky ligands (e.g., on Ni or Pd catalysts) block the "beta-hydride elimination" pathway, forcing the chain to grow longer (Higher MW).
-
Temperature: Higher temperatures increase the rate of chain transfer relative to propagation, lowering MW.
-
Activator Ratio: The Al/Ni ratio (when using MAO) influences the number of active sites versus dormant sites.
Part 3: Troubleshooting Matrix (FAQs)
User Issue: "My PDI is too broad (> 2.0)."
| Polymerization Type | Probable Cause | Technical Solution |
| ROMP | Slow Initiation: The catalyst initiates slower than the chain propagates. | Switch Catalyst: Move from Grubbs 1st Gen to Grubbs 3rd Gen (fast initiation).Add Ligand Scavenger: Add |
| ROMP | Secondary Metathesis: The catalyst is "back-biting" the polymer chain.[2] | Lower Concentration: Dilute the reaction to reduce intermolecular collisions.Lower Temp: Run at 0°C instead of RT to suppress secondary reactions. |
| Addition | Multi-Site Behavior: Catalyst species are not uniform. | Check Activator: Ensure MAO is fresh (impurities create multiple active sites). Switch to a Borate activator (e.g., FAB) for true single-site behavior. |
User Issue: "The reaction gelled unexpectedly."
-
Diagnosis: TCD is a difunctional monomer in some contexts. If you are doing ROMP, the double bond in the ring opens.[1][3] If a second double bond exists (e.g., dicyclopentadiene impurity or Ethylidene Norbornene), cross-linking occurs.
-
Immediate Fix:
-
Check Monomer Purity (>99.5% required).
-
Increase CTA concentration (1-hexene). Lower MW chains are less likely to entangle and gel.
-
Solvent Choice: TCD polymers are hydrophobic. Ensure you are using Cyclohexane or Toluene, not DCM (solubility limits at high MW).
-
User Issue: "I missed my target Molecular Weight."
Figure 2: Diagnostic logic for Molecular Weight deviations.
Part 4: Standard Operating Procedures (SOP)
SOP-01: Controlled MW ROMP of TCD
Target: MW ~50 kDa, PDI < 1.5.
-
Purification: Distill TCD over
under Nitrogen. Degas 1-hexene (CTA). -
Calculation:
-
Target
(Degree of Polymerization) = 300. -
Molar Ratio: 300 equivalents TCD : 1 equivalent 1-Hexene.
-
-
Catalyst Prep: Dissolve Grubbs 2nd Gen (G2) in degassed Toluene.
-
Ratio: [Monomer]/[Ru] = 1000:1 to 5000:1.
-
-
Execution:
-
Add TCD and 1-Hexene to reactor.
-
Inject Catalyst solution rapidly (to ensure simultaneous initiation).
-
Stir at 25°C for 30 mins .
-
-
Quench: Add Ethyl Vinyl Ether (excess) to remove the Ru from the chain end.
-
Validation: Run GPC (THF solvent). Check
against theoretical prediction:
SOP-02: Vinyl Addition with Ni-Catalyst
Target: High
-
Catalyst: Use a Ni-catalyst with bulky ligands (e.g., Ni(acac)2 with MAO or specific aryl-diimine Ni complexes).
-
Solvent: Toluene/Cyclohexane (mixed).
-
Temperature Control: Maintain strictly at 25°C .
-
Note: Running at 60°C will drop MW significantly due to beta-elimination.
-
-
Activation: Add MAO (Al/Ni = 1000:1).
-
Quench: Acidified Methanol (
).
References
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science. Link
-
Liu, K., et al. (2015).[4][5] Pseudoliving Ring-Opening Metathesis Polymerization with an Ill-Defined Catalyst System via Intermolecular Chain Transfer. Industrial & Engineering Chemistry Research. Link[4]
-
Schrock, R. R. (2015). Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators. Macromolecules. Link
-
JSR Corporation. (2000). Cyclic olefin addition polymer and method for producing the same. U.S. Patent 6,090,899. (Foundational patent for ARTON-type addition polymerization control). Link
Sources
- 1. 20.210.105.67 [20.210.105.67]
- 2. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 3. Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
troubleshooting thermal degradation of tetracyclododecene at high temperatures
Introduction
Welcome to the TCD Technical Support Center. Tetracyclododecene (TCD) is a critical norbornene derivative used in the synthesis of Cyclic Olefin Copolymers (COC) for high-precision optics and electronic packaging.
The Challenge: TCD is thermodynamically metastable. At elevated temperatures (>180°C), it undergoes a Retro-Diels-Alder (rDA) reaction, reverting to its precursors.[1] This guide addresses the three most common failure modes: purity loss, pressure excursions, and discoloration.
Module 1: Purity Loss & The Retro-Diels-Alder Mechanism
User Issue:
"My TCD purity drops significantly during distillation or high-temperature storage, even under nitrogen."
Technical Diagnosis:
You are likely observing the Retro-Diels-Alder (rDA) reaction.[1][2] Unlike oxidative degradation, this does not require oxygen; it is purely thermal.[3] TCD is synthesized via the Diels-Alder addition of Cyclopentadiene (CPD) to Norbornene. At temperatures exceeding 200°C (and slowly starting at ~160°C), the equilibrium shifts back to the reactants.
The Mechanism
The rDA reaction cleaves the TCD molecule, releasing volatile Cyclopentadiene (CPD) and Norbornene.
Figure 1: Thermal dissociation pathway of Tetracyclododecene. Note the secondary risk of CPD dimerization.
Troubleshooting Protocol: Thermal History Verification
-
Check Process Temperature: Ensure reboiler or reactor skin temperatures never exceed 200°C .
-
Residence Time: At 180°C, degradation is time-dependent. Minimize residence time in heated zones to <1 hour.
-
Vacuum Control: Reduce distillation pressure to <10 mmHg to lower the boiling point, allowing purification below the rDA threshold.
Module 2: Pressure Excursions (Safety Critical)
User Issue:
"We are seeing unexpected pressure spikes in our sealed reactor/storage vessel."
Technical Diagnosis:
This is a direct physical consequence of the rDA reaction described in Module 1. TCD has a high boiling point (~228°C), but the degradation product, Cyclopentadiene (CPD), boils at ~40°C.
The Hazard: A small amount of thermal degradation releases CPD, which instantly flashes to vapor at typical process temperatures, causing rapid pressurization.
Quantitative Data: Volatility Mismatch
| Compound | Boiling Point (1 atm) | Flash Point | Risk Factor |
| Tetracyclododecene (TCD) | ~228°C | ~98°C | Low Volatility |
| Norbornene | ~96°C | -15°C | Moderate Volatility |
| Cyclopentadiene (CPD) | 41°C | 25°C | Extreme Volatility / Pressure Hazard |
Action Plan:
-
Vent Analysis: If pressure rises, sample the headspace gas immediately.
-
Cool Down: Lower the vessel temperature below 35°C immediately to condense any generated CPD.
-
Inhibitor Check: Ensure TBC (4-tert-butylcatechol) is present (100-200 ppm) to prevent the generated CPD from explosively polymerizing (popcorn polymer).
Module 3: Discoloration & Oxidation
User Issue:
"The TCD liquid is turning yellow or brown."
Technical Diagnosis:
While rDA causes purity loss, it rarely causes significant color change alone. Discoloration indicates Oxidative Degradation or Oligomerization .
-
Oxidation: Formation of hydroperoxides at the allylic positions (if any impurities present) or bridgehead carbons.
-
CPD Oligomerization: The CPD released by rDA is highly reactive. It dimerizes to Dicyclopentadiene (DCPD) and further trimerizes, forming conjugated systems that appear yellow/brown.
Diagnostic Workflow
Figure 2: Triage logic for TCD degradation scenarios.
Module 4: Validated Analytical Protocol (GC-MS)
Crucial Note: Standard GC methods can induce degradation during analysis, leading to false positives (the "thermal artifact" problem). You must use a "Soft" GC method.
Method: Low-Thermal-Stress GC-MS
-
Objective: Quantify TCD purity without inducing rDA in the injector port.
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
-
Inlet Temperature: Keep < 200°C (Standard is often 250°C—this will degrade your sample).
-
Injection Mode: Split injection (high split ratio, e.g., 50:1) to minimize residence time in the hot liner.
Step-by-Step:
-
Dilute sample to 1% in Cyclohexane (non-reactive solvent).
-
Set Inlet: 180°C .
-
Oven Program: Start 40°C (hold 2 min)
Ramp 10°C/min 240°C. -
Interpretation:
-
Peak @ ~40°C: Cyclopentadiene (Degradation product).
-
Peak @ ~96°C: Norbornene.
-
Peak @ ~228°C: TCD (Target).[4]
-
If CPD/Norbornene ratio is 1:1, degradation occurred recently (likely thermal).
-
If CPD is missing but Norbornene is present, CPD likely evaporated (check mass balance).
-
References
-
Thermal Degradation of Polymers (General Mechanisms). Wikipedia. Accessed Feb 14, 2026.
-
Retro-Diels–Alder Reaction. Wikipedia. Accessed Feb 14, 2026.
-
Tetracyclododecene Compositions and Process (US Patent 6512152B1). Google Patents. (Detailed data on distillation temperature limits and purity management).
-
Tetracyclododecene Properties (PubChem). National Institutes of Health.
-
GC-MS Analysis of Impurities. Shimadzu Application Notes. (General guidance on high-vacuum GC for labile compounds).
Sources
improving adhesion properties of tetracyclo[6.2.1.13,6.02,7]dodec-4-ene films
The following technical guide is structured as a specialized support resource for researchers working with Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene (TCD) based polymer films.
Executive Summary: The Adhesion Paradox
Tetracyclododecene (TCD) derivatives are prized for their high glass transition temperature (
The Challenge: TCD films possess a critically low surface energy (~30–35 mN/m) and lack "chemical handles" (polar functional groups like -OH, -COOH, or -NH2). Without modification, standard adhesives (epoxies, cyanoacrylates) and metal depositions (Au, Cr, Al) cannot wet the surface, resulting in delamination.
This guide details the Surface Activation Protocol and Chemical Priming strategies required to bridge this interface.
Diagnostic Workflow
Before modifying your protocol, use this decision tree to identify the failure mode.
Figure 1: Diagnostic decision tree for isolating adhesion failure mechanisms in TCD films.
Core Protocol: Plasma Surface Activation
Plasma treatment is the standard method to introduce oxygen-containing polar groups onto the inert TCD surface. However, TCD polymers are susceptible to Hydrophobic Recovery (the rotation of polymer chains to bury polar groups) and Chain Scission (creating a weak boundary layer).
Optimized Plasma Parameters (O2 vs. Ar)
Note: Parameters based on standard reactive ion etching (RIE) or inductive coupled plasma (ICP) systems.
| Parameter | Oxygen (O2) Plasma | Argon (Ar) Plasma | Recommendation |
| Mechanism | Chemical functionalization (creates -COOH, -OH). | Physical ablation/roughening. | Use O2 for chemical bonding (epoxies/silanes). |
| Power | Low (20–50 W) | Medium (50–100 W) | Keep power low to avoid damaging the optical finish. |
| Time | Short (10–30 sec) | Medium (30–60 sec) | <30s is critical. Over-treatment creates "dust" (LMW fragments). |
| Target WCA | < 20° | < 40° | Measure Water Contact Angle (WCA) immediately. |
The "Hydrophobic Recovery" Trap
Critical Insight: Unlike glass, plasma-activated TCD surfaces are dynamic. The created polar groups are thermodynamically unstable in air. Within hours, the polymer chains rotate to bury these groups back into the bulk, returning the surface to a hydrophobic state.
Mitigation Strategy:
-
Immediate Processing: Perform bonding/coating within 15 minutes of plasma treatment.
-
Storage: If storage is necessary, keep samples in polar solvents (e.g., DI water or methanol) to "pin" the polar groups at the surface, though this is risky for optical quality.
Mechanism Reference: The phenomenon of hydrophobic recovery in cyclic olefin polymers involves the reorientation of surface functional groups and migration of bulk chains. See Biolin Scientific [1] and Lab on a Chip [2] for mechanistic details on recovery kinetics.
Advanced Protocol: Silane Coupling (for Glass/Metal Bonding)
For robust bonding to inorganic substrates (glass slides, silicon wafers, gold electrodes), plasma alone is insufficient. You must use a Silane Coupling Agent (SCA) as a chemical bridge.
The Chemistry: TCD (Organic)
Step-by-Step Silanization Workflow
Pre-requisite: The TCD film MUST be plasma-treated first. Silanes cannot react with the native TCD backbone; they react with the -OH groups created by the plasma.
-
Surface Activation:
-
Treat TCD film with O2 Plasma (30s, 30W).
-
Result: Creation of surface hydroxyl (-OH) groups.
-
-
Silane Selection:
-
Deposition (Vapor Phase Recommended):
-
Why Vapor? Liquid solvents (acetone/toluene) can swell or haze TCD films. Vapor deposition ensures a monolayer without solvent attack.
-
Method: Place plasma-treated TCD film in a vacuum desiccator with 100 µL of Silane in a small open vial. Pump down and leave for 30–60 minutes.
-
-
Curing (Annealing):
-
Bake at 60–80°C for 30 minutes.
-
Warning: Do not exceed the
of your specific TCD grade (APEL varies from 80°C to 170°C).
-
Figure 2: Chemical mechanism for bonding TCD films to inorganic substrates using Plasma + Silane.
Frequently Asked Questions (FAQ)
Q1: My metal coating (Gold/Chrome) cracks or peels after a few days. Why? A: This is likely due to the Coefficient of Thermal Expansion (CTE) Mismatch or Weak Boundary Layers .
-
CTE: TCD polymers have a CTE (~60 ppm/°C) much higher than metals. If you deposit metal on a hot substrate, it will buckle upon cooling. Fix: Deposit at room temperature and anneal gently.
-
Weak Boundary Layer:[3] If you used high-power plasma (>100W), you likely scissioned the polymer surface, creating loose oligomers. The metal is bonded to this "dust," not the bulk film. Fix: Reduce plasma power and time.[4]
Q2: Can I use acetone to clean the TCD film before bonding? A: Use with caution. While TCD (APEL/TOPAS) is generally resistant to polar solvents like acetone and methanol, prolonged exposure can cause stress crazing (micro-cracks) if the film is under tension.
-
Recommended Cleaner: Isopropyl Alcohol (IPA) or Ethanol.
-
Avoid: Toluene, Cyclohexane, Hexane (these will dissolve or swell the film).
Q3: The contact angle drops after plasma but goes back up in 2 hours. Is my plasma broken? A: No, this is Hydrophobic Recovery . It is a natural physical property of the polymer. You cannot "permanently" hydrophilize TCD with simple plasma. You must either:
-
Bond immediately (within 15 mins).
-
Store in water (temporary fix).
-
Use a chemical graft (Silane or specialized hydrophilic coating) to lock the surface chemistry.
Q4: Does UV/Ozone work instead of Plasma? A: Yes, but it is slower. UV/Ozone is gentler and reduces the risk of surface roughening/chain scission. It is excellent for microfluidic bonding where channel geometry must be preserved. Exposure times are typically 10–20 minutes compared to seconds for plasma.
References
-
Biolin Scientific. (2020). Plasma treatment and hydrophobic recovery of polymers.[4][5][6]
-
Lab on a Chip (RSC). Induced hydrophobic recovery of oxygen plasma-treated surfaces.[7]
-
Shin-Etsu Chemical Co. Silane Coupling Agents: Mechanism and Application.
-
National Institutes of Health (PMC). Surface Modification of Cyclic-Olefin-Copolymer (COC).
-
MDPI Polymers. Tuning the Surface Wettability of Cyclic Olefin Copolymer by Plasma Treatment.
-
Fraunhofer IFAM. Adhesion improvement by plasma treatment.
Sources
- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 2. Silane Coupling Agents | Functional Materials | Business & Products | Shin-Etsu Chemical Co., Ltd. [shinetsu.co.jp]
- 3. Adhesion improvement by plasma treatment - Fraunhofer IGB [igb.fraunhofer.de]
- 4. Hydrophobic recovery of plasma treated and activated surfaces [relyon-plasma.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. Hydrophobic Recovery of Plasma-Hydrophilized Polyethylene Terephthalate Polymers | MDPI [mdpi.com]
- 7. Induced hydrophobic recovery of oxygen plasma-treated surfaces - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Birefringence in TCD-Based Optical Lenses
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tricyclodecanediol (TCD)-based optical lenses. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the reduction of birefringence, a critical factor in achieving optimal performance in your optical systems.
Understanding Birefringence in TCD-Based Polymers
Birefringence, or double refraction, is an optical property of a material where the refractive index depends on the polarization and propagation direction of light.[1] In TCD-based polymers, which are a type of cyclic olefin copolymer (COC), this phenomenon can arise from stresses induced during the manufacturing process, leading to a degradation of image quality and affecting the polarization state of light.[2][3][4] This guide will walk you through the causes of birefringence and provide actionable protocols to minimize its effects.
Troubleshooting Guide: A Practical Approach to Birefringence Reduction
This section provides a systematic, question-driven approach to identifying and resolving common issues related to birefringence in your TCD-based lenses.
Initial Diagnosis: Is Birefringence the Problem?
Question: My imaging system is producing distorted or blurry images, and I suspect birefringence in my TCD-based lens. How can I confirm this?
Answer: Visual inspection using a polariscope is the most direct method to identify stress-induced birefringence.[5] An area with high stress will appear as a bright or colored pattern when viewed between crossed polarizers.[5]
Experimental Protocol: Qualitative Birefringence Assessment
-
Apparatus: A simple polariscope can be constructed using two linear polarizing films.
-
Procedure:
-
Place one polarizing film on a light source (e.g., a lightbox or an LCD screen displaying a white background). This is your polarizer.
-
Place the second polarizing film above the first and rotate it until the light is maximally extinguished (crossed polarizers). This is your analyzer.
-
Position the TCD-based lens between the polarizer and analyzer.
-
Observe the lens through the analyzer. The presence of bright spots, colored fringes, or "patchy" light transmission indicates birefringence.[5][6] The brighter and more concentrated the area, the higher the stress.[5]
-
DOT Script for Visualization:
Caption: Workflow for qualitative birefringence assessment.
Root Cause Analysis: Injection Molding Parameters
Question: I've confirmed birefringence in my lenses. How do I determine if the injection molding process is the cause and what parameters should I investigate?
Answer: Injection molding is a primary source of residual stress in polymer optics.[4] The key parameters to investigate are melt temperature, mold temperature, holding pressure, and injection speed.[7] An imbalance in these factors can lead to both flow-induced and thermally-induced birefringence.[4][7]
Troubleshooting Steps & Causality:
-
Melt Temperature:
-
Issue: A low melt temperature increases the viscosity of the polymer, requiring higher injection pressures and inducing greater shear stress, which in turn increases flow-induced birefringence.[7]
-
Solution: Gradually increase the melt temperature. This lowers the melt viscosity, reducing the stress on the polymer chains during filling.[7]
-
-
Mold Temperature:
-
Issue: A low mold temperature causes rapid cooling of the polymer melt, "freezing in" molecular orientation and thermal stresses.[4][7]
-
Solution: Increase the mold temperature to allow for a slower cooling rate. This provides more time for the polymer chains to relax to a lower stress state before solidification.[7]
-
-
Holding Pressure & Time:
-
Issue: Inadequate holding pressure can lead to non-uniform shrinkage and voids, while excessive pressure can increase compressive stress. Both scenarios contribute to birefringence.
-
Solution: Optimize the holding pressure and time to ensure complete mold filling and to compensate for shrinkage without overpacking the material. This often requires iterative experimentation.
-
-
Injection Speed:
-
Issue: High injection speeds can increase shear rates, leading to higher flow-induced birefringence.[7]
-
Solution: Reduce the injection speed to minimize shear stress on the polymer melt.
-
Data Summary: Impact of Molding Parameters on Birefringence
| Parameter | Effect of Increase | Recommended Action to Reduce Birefringence |
| Melt Temperature | Decreases melt viscosity | Increase |
| Mold Temperature | Slows cooling rate | Increase |
| Holding Pressure | Compensates for shrinkage | Optimize (avoid extremes) |
| Injection Speed | Increases shear rate | Decrease |
DOT Script for Visualization:
Sources
- 1. Birefringence - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. simpatec.com [simpatec.com]
- 5. BIREFRINGENCE: THE DISPENSER’S FORGOTTEN FRIEND [2020mag.com]
- 6. Birefringence and Its Impact on Lens Quality in Red Bank [crystaleyecarenj.com]
- 7. Study of process parameters on optical qualities for injection-molded plastic lenses [opg.optica.org]
Validation & Comparative
A Comparative Guide to the Thermal Stability of TCD and Norbornene Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the realm of advanced materials, particularly for applications demanding high performance under thermal stress, cyclic olefin polymers (COPs) and copolymers (COCs) have carved a significant niche. Among the monomers used for these polymers, norbornene (NB) and tetracyclododecene (TCD) are two of the most prominent. This guide provides an in-depth, objective comparison of the thermal stability of polymers derived from these two monomers, supported by experimental data and a discussion of the underlying chemical principles.
Introduction: The Monomers and Their Polymeric Fate
Norbornene and tetracyclododecene are both strained cyclic olefins that readily undergo Ring-Opening Metathesis Polymerization (ROMP) to produce high molecular weight polymers.[1] The choice of monomer significantly impacts the properties of the resulting polymer, with thermal stability being a critical parameter for many applications.
Norbornene (NB) , a bicyclic olefin, is the simpler of the two monomers. Its polymerization leads to polynorbornene (PNB), a polymer with a repeating cyclopentane ring in its backbone.
Tetracyclododecene (TCD) , a tetracyclic olefin, possesses a more complex and rigid structure. Its polymerization results in poly(tetracyclododecene) (poly(TCD)), a polymer with a bulky, diamondoid-like repeating unit.
The inherent structural differences between these two monomers are the primary determinant of the distinct thermal properties of their respective polymers.
Caption: Polymerization of Norbornene and Tetracyclododecene via ROMP.
The Cornerstone of Performance: Understanding Thermal Stability
Thermal stability in polymers refers to their ability to resist decomposition at high temperatures.[2] Key metrics for evaluating thermal stability include:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally indicates a material can be used at higher temperatures without losing its structural integrity.
-
Decomposition Temperature (Td): The temperature at which the polymer begins to chemically break down. This is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss).
These properties are typically measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Head-to-Head Comparison: Poly(TCD) vs. Polynorbornene
Direct, side-by-side comparisons of the homopolymers in the literature under identical conditions are scarce. However, by synthesizing data from various studies on their copolymers and derivatives, a clear trend emerges: polymers derived from TCD exhibit significantly higher thermal stability than those derived from norbornene.
Glass Transition Temperature (Tg): The Rigidity Advantage of Poly(TCD)
The bulky and rigid structure of the TCD monomeric unit imparts a higher degree of chain stiffness to the resulting polymer compared to the more flexible polynorbornene chain. This increased rigidity restricts the segmental motion of the polymer chains, thus requiring more thermal energy to induce the transition from a glassy to a rubbery state.
Studies on copolymers of TCD with other olefins consistently show that the Tg of the copolymer increases with increasing TCD content.[3] For instance, copolymers of tetracyclododecene and α-olefins exhibit higher Tg values than their norbornene-based counterparts with the same comonomer content.[3] This strongly suggests that the homopolymer of TCD possesses a substantially higher Tg than polynorbornene.
| Polymer | Glass Transition Temperature (Tg) | Reference |
| Polynorbornene (PNB) | ~35-45°C | [4] |
| Poly(TCD) copolymers | Tg increases with TCD content | [3] |
Table 1: Comparison of Glass Transition Temperatures.
Thermal Decomposition: The Structural Fortitude of Poly(TCD)
The thermal decomposition of these polymers primarily occurs through the scission of the polymer backbone. The more robust and intricate ring structure of the TCD repeating unit is inherently more resistant to thermal cleavage than the simpler cyclopentane ring in polynorbornene.
| Polymer | Decomposition Temperature (Td5%) | Reference |
| Polynorbornene | ~400-430°C | [6] |
| Poly(TCD) derivatives | ~340°C (for saturated polymers) | [5] |
Table 2: Comparison of Decomposition Temperatures. Note: Direct comparison is challenging due to variations in polymer structure (e.g., hydrogenation) and experimental conditions across different studies.
The "Why": Causality Behind the Experimental Observations
The superior thermal stability of poly(TCD) can be attributed to several factors rooted in its molecular structure:
-
Chain Rigidity: The bulky, multi-ring structure of the TCD unit severely restricts bond rotation and segmental motion of the polymer chain. This leads to a higher energy barrier for the conformational changes required for both glass transition and the initiation of decomposition.
-
Steric Hindrance: The voluminous nature of the TCD repeating unit provides steric protection to the polymer backbone, making it less accessible to radical attack, which is a common initiation step in thermal degradation.
-
Higher Packing Density: The rigid structure of poly(TCD) can lead to a more densely packed amorphous phase, increasing intermolecular forces and further restricting chain mobility.
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data for comparing the thermal stability of these polymers, standardized experimental protocols are crucial.
Thermogravimetric Analysis (TGA) Protocol
TGA is used to determine the thermal stability and decomposition profile of the polymers.[7]
Objective: To measure the weight loss of the polymer as a function of temperature.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
Data Analysis: Plot the percentage of weight loss against temperature. Determine the onset of decomposition (Tdonset) and the temperature of maximum decomposition rate (Td,max) from the derivative of the weight loss curve (DTG).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to measure the glass transition temperature (Tg) of the polymers.[8]
Objective: To determine the heat flow associated with thermal transitions in the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heating and Cooling Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 200°C for PNB, potentially higher for poly(TCD)) at a rate of 10°C/min. This is to erase any prior thermal history.
-
Cooling Scan: Cool the sample back to a low temperature (e.g., 0°C) at a controlled rate of 10°C/min.
-
Second Heating Scan: Heat the sample again at 10°C/min to a temperature above its Tg.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion: The Superior Thermal Fortitude of Poly(TCD)
The available evidence strongly indicates that polymers derived from tetracyclododecene possess superior thermal stability compared to their polynorbornene counterparts. This is primarily attributed to the inherent rigidity and steric bulk of the TCD monomer unit, which translates into a polymer with a higher glass transition temperature and greater resistance to thermal decomposition. For applications demanding high-temperature performance and long-term thermal durability, poly(TCD) and its derivatives represent a more robust material choice. Researchers and drug development professionals utilizing these polymers in thermally demanding processes or applications should consider the significant advantages offered by the TCD-based systems.
References
-
TGA and DSC curves for polymers at different heating rates: (a) PO, (b) SA, (c) OB. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Thermogravimetric analysis of four chiral polynorbornene liquid crystalline polymers. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. (2023). National Institutes of Health. Retrieved February 14, 2026, from [Link]
-
Schrock, R. R. (2011). Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators. DSpace@MIT. Retrieved February 14, 2026, from [Link]
-
Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. (n.d.). Retrieved February 14, 2026, from [Link]
-
Ring-Opening Metathesis Polymerization of Tetracyclododecene Using Various Catalyst Systems. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Thermal Characterization of Polymers. (n.d.). Nexus Analytics. Retrieved February 14, 2026, from [Link]
-
DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc. Retrieved February 14, 2026, from [Link]
-
Davydovich, O. (2018). Photo-Mediated Ring-Opening Metathesis Polymerization. University of Illinois at Urbana-Champaign. Retrieved February 14, 2026, from [Link]
-
(PDF) Ring-Opening Metathesis Polymerization and Hydrogenation of Ethyl-substituted Tetracyclododecene. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. (2017). Covalent Metrology. Retrieved February 14, 2026, from [Link]
-
Thermal Stability and Transition Temperatures of Polymers. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
DSC vs TGA Which Thermal Technique Do You Need for Your Project. (2026). YouTube. Retrieved February 14, 2026, from [Link]
-
Webinar: Polymer Characterization using DSC & TGA. (2021). YouTube. Retrieved February 14, 2026, from [Link]
-
Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]
-
Study on Synthesis and Thermal Properties of Polylactic Acid. (2019). ResearchGate. Retrieved February 14, 2026, from [Link]
-
SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters Corporation. Retrieved February 14, 2026, from [Link]
-
The thermal stability of poly(methyl methacrylate) prepared by RAFT polymerisation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
(PDF) Characterization and Thermal Degradation of Poly(d,l-Lactide-co-Glycolide) Composites with Nanofillers. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Thermal Stability and Crystallization Behavior of Poly(lactic acid)/Poly(D-lactic acid) Blends. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Nomura, K., & Tritto, I. (2025). Copolymerizations of Norbornene and Tetracyclododecene with α-Olefins by Half-Titanocene Catalysts: Efficient Synthesis of Highly Transparent, Thermal Resistance Polymers. Macromolecules. Retrieved February 14, 2026, from [Link]
-
(PDF) Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymerization. (2021). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Improving Crystallization Properties, Thermal Stability, and Mechanical Properties of Poly(L-lactide)-b-poly(ethylene glycol)-b-poly(L-lactide) Bioplastic by Incorporating Cerium Lactate. (2024). MDPI. Retrieved February 14, 2026, from [Link]
Sources
GC-MS Profiling of Tetracyclododecene (TCD) Monomer: A Comparative Guide for Impurity Identification
Executive Summary
Tetracyclo[6.2.1.1
This guide addresses the analytical challenge of identifying trace impurities in TCD. While GC-FID is the industry standard for routine quantitation, it is blind to the chemical identity of unexpected peaks. GC-MS (Gas Chromatography-Mass Spectrometry) is the requisite tool for structural elucidation, particularly for distinguishing stereoisomers (endo/exo) and identifying Diels-Alder byproducts that compromise polymerization kinetics.
Part 1: The Impurity Landscape
To understand what we are analyzing, we must understand the origin of the molecule. TCD is typically synthesized via a Diels-Alder reaction between Norbornene and Cyclopentadiene (CPD) .
Synthesis & Impurity Pathway
The following diagram illustrates the genesis of TCD and its common impurities. Note that the reaction is reversible, and side reactions (oligomerization) are thermodynamically competitive.
Figure 1: Reaction pathway showing the origin of stereoisomeric and oligomeric impurities in TCD synthesis.
Part 2: Comparative Analysis (GC-MS vs. Alternatives)
Why choose GC-MS? The table below objectively compares the available methodologies for TCD analysis.
| Feature | GC-MS (Recommended) | GC-FID | HPLC-UV | NMR ( |
| Primary Use | Identification (Qualitative) | Quantitation (Purity %) | Not Recommended | Structural Confirmation |
| Sensitivity | High (ppb level in SIM mode) | High (ppm level) | Low (Poor UV absorption) | Low (>0.1% required) |
| Isomer Separation | Excellent (Capillary columns) | Excellent | Poor | Excellent (Resolution) |
| Unknown ID | Yes (Mass Spectral Library) | No (Retention time only) | No | Yes (But complex in mixtures) |
| Limitations | Response factors vary; requires calibration. | Cannot identify new impurities. | TCD is non-polar/UV transparent. | Slow; expensive; low sensitivity. |
Expert Insight:
"Do not rely on GC-FID alone during process development. FID assumes that a peak at retention time
is always compound. In Diels-Alder chemistry, thermal rearrangement can generate isomers that co-elute or shift slightly. GC-MS is the only self-validating method to confirm that a 'purity' peak is not masking a co-eluting impurity."
Part 3: Experimental Protocol (GC-MS)
This protocol is designed for the Agilent 7890/5977 or Thermo Trace 1300/ISQ platforms, but is transferable to any single-quadrupole GC-MS system.
A. Sample Preparation
-
Solvent: n-Hexane or Dichloromethane (DCM). TCD is highly soluble in non-polar solvents.
-
Concentration: Prepare a 1000 ppm (1 mg/mL) stock solution for impurity profiling.
-
Filtration: 0.2 µm PTFE filter (avoid Nylon; TCD may adsorb).
B. Instrument Parameters
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-arylene (e.g., DB-5MS, Rtx-5MS) | Standard non-polar phase. 30m x 0.25mm x 0.25µm is ideal for separating endo/exo isomers. |
| Inlet Temp | 250°C | High enough to volatilize TCD (BP ~220°C) without thermal degradation. |
| Injection Mode | Split (20:1 to 50:1) | Prevents column overload; sharpens peaks for isomer resolution. |
| Carrier Gas | Helium (1.0 mL/min, Constant Flow) | Standard for MS stability. |
| Oven Program | 50°C (1 min) → 10°C/min → 280°C (5 min) | Slow ramp allows separation of norbornene (early) from TCD (mid) and trimers (late). |
| Transfer Line | 280°C | Prevents condensation of heavy oligomers. |
| Ion Source | EI (Electron Ionization) @ 70 eV | Standard for library matching (NIST/Wiley). |
| Scan Range | m/z 40 – 500 | Captures low mass fragments and potential dimers/trimers. |
C. Analytical Workflow
The following diagram details the decision logic for handling unknown peaks.
Figure 2: Step-by-step workflow for identifying unknown impurities in TCD samples.
Part 4: Data Interpretation & Troubleshooting
1. Identification of Stereoisomers
TCD exists primarily as endo and exo isomers.
-
Elution Order: On a non-polar column (DB-5MS), the exo isomer typically elutes before the endo isomer due to slightly lower boiling point and more compact shape.
-
Mass Spectra: Both isomers have a molecular ion (
) of 160 m/z .-
Differentiation: Look at the ratio of fragment ions. The endo form often shows a more intense retro-Diels-Alder fragment (
66, cyclopentadiene) compared to the exo form, due to steric strain facilitating the reverse reaction in the ion source.
-
2. Common Impurities & Ions
| Impurity | Retention Time (Relative) | Key Ions ( | Source |
| Norbornene | Early | 94 ( | Unreacted Starting Material |
| Dicyclopentadiene | Early/Mid | 132 ( | Reversion/Starting Material |
| TCD (Target) | Mid | 160 ( | Product |
| CPD Trimer | Late | 198 ( | Side Reaction (Oligomer) |
| Hydrogenated TCD | Mid (Close to TCD) | 162 ( | If hydrogenation step involved |
3. Self-Validating the Method
To ensure trustworthiness (Trustworthiness in E-E-A-T):
-
Blank Injection: Always inject pure solvent first to rule out carryover from previous runs (TCD is sticky).
-
Resolution Check: The valley between the exo and endo isomer peaks must be
of the peak height. If they merge, reduce the oven ramp rate to 5°C/min.
References
-
NIST Chemistry WebBook.Tetracyclo[6.2.1.1
.0 ]dodec-4-ene Spectra and Data. National Institute of Standards and Technology.[1] Available at: [Link] -
Shimadzu Application News. Analysis of Impurities in Cyclic Olefins using GC-MS. Available at: [Link]
-
IUPAC Technical Report. Chemical structure and physical properties of cyclic olefin copolymers. Pure Appl.[2] Chem., Vol. 77, No. 5, pp. 801–814, 2005. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Validating TCD Polymer Molecular Weight with Gel Permeation Chromatography
For researchers, scientists, and drug development professionals working with tetracyclododecene (TCD) based polymers, accurate molecular weight (MW) and molecular weight distribution (MWD) are critical quality attributes. These parameters directly influence the material's physical properties, including mechanical strength, solubility, and degradation kinetics, which are paramount in applications ranging from advanced materials to drug delivery systems.[1][2][3][4]
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for determining these properties.[2][4][5][6][7][8] However, the unique, rigid, and bulky structure of TCD-based polymers presents distinct challenges that can lead to erroneous results if not properly addressed. This guide provides an in-depth comparison of GPC methodologies, offering field-proven insights and validated protocols to ensure the scientific integrity of your results.
The Foundational Principle: Separation by Size
At its core, GPC separates molecules based on their size in solution, specifically their hydrodynamic volume.[3][6] A dissolved polymer sample is passed through a column packed with porous gel beads.[9][10] Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first.[6][9][10] Smaller molecules explore more of the pore volume, increasing their path length and causing them to elute later.[9][10] A detector then measures the concentration of the polymer as it elutes, generating a chromatogram from which the molecular weight distribution can be calculated.[11]
Caption: Diagram illustrating the size exclusion principle in GPC.
Part 1: Establishing a Robust GPC Method for TCD Polymers
The validity of your GPC data hinges entirely on the soundness of your experimental setup. For TCD polymers, their rigid cyclic structure means they adopt a more compact conformation in solution compared to a flexible linear polymer of the same mass. This is a critical distinction that directly impacts method design.
Choosing Your Battlefield: The Mobile Phase and Column
The first step is to ensure the polymer is fully dissolved and remains so throughout the analysis.[10] TCD polymers typically exhibit good solubility in common organic solvents.
-
Mobile Phase Selection: Tetrahydrofuran (THF) is the most common and effective mobile phase for TCD-based polymers. Chloroform and Toluene are also viable alternatives. The key is to choose a solvent that provides excellent solubility and minimizes any secondary interactions (e.g., adsorption) with the column packing material.
-
Column Selection: Polystyrene-divinylbenzene (PS-DVB) columns are the industry standard for organic-soluble polymers. For TCD analysis, a set of columns with a range of pore sizes (often called a "mixed-bed" column) is recommended to accurately characterize a potentially broad molecular weight distribution.[3]
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | HPLC-Grade Tetrahydrofuran (THF) | Excellent solvent for TCD polymers, compatible with PS-DVB columns. |
| Column(s) | 2-3 x PS-DVB Mixed-Bed Columns (e.g., Agilent PLgel MIXED series) | Provides a wide linear range for separating diverse molecular weights. |
| Flow Rate | 1.0 mL/min | Standard flow rate for optimal resolution and run time.[12] |
| Temperature | 35-40 °C | Enhances solubility and reduces solvent viscosity for better reproducibility.[3] |
| Detector | Refractive Index (RI) | Universal detector sensitive to polymer concentration.[9] |
The Core Comparison: Relative vs. Absolute Molecular Weight
This is the most critical decision in validating TCD polymer MW. GPC is a relative technique; it separates by size, not mass.[3] To convert elution time to molecular weight, a calibration is required.[10]
This is the most common approach. The system is calibrated using a series of well-characterized, near-monodisperse linear polystyrene (PS) standards.[13][14] A calibration curve of log(MW) vs. elution time is generated. The elution time of the TCD polymer is then used to calculate its molecular weight relative to polystyrene.
-
Expertise & Causality: Why is this problematic for TCD polymers? Because a TCD polymer and a polystyrene chain of the same mass will have different hydrodynamic volumes. The rigid TCD polymer will be more compact and elute later than its linear PS counterpart, leading to a significant underestimation of its true molecular weight. While this method is excellent for routine quality control to check for batch-to-batch consistency, it is not scientifically accurate for determining the true molar mass of TCD polymers.
To overcome the limitations of conventional calibration, a Multi-Angle Light Scattering (MALS) detector can be added in-line after the GPC column.[15][16][17]
-
Trustworthiness & Self-Validation: A MALS detector measures the intensity of light scattered by the polymer molecules as they elute. The intensity of scattered light is directly proportional to the polymer's molar mass and concentration.[18] By coupling the MALS detector with a concentration detector (like RI), the absolute molecular weight can be calculated for every point across the elution peak, without any reliance on column calibration standards.[16][18][19] This method determines the true molecular weight of the TCD polymer.
Caption: Comparative workflows for GPC analysis methods.
Part 2: Experimental Protocols & Data Validation
Scientific integrity demands robust and reproducible protocols.
Experimental Protocol: Conventional GPC
-
Mobile Phase Preparation: Sparge HPLC-grade THF with helium for 15-20 minutes to remove dissolved gases.
-
System Equilibration: Equilibrate the GPC system with THF at 1.0 mL/min at 35°C until a stable baseline is achieved on the RI detector.
-
Calibration:
-
Prepare a series of 8-10 narrow polystyrene standards (e.g., Agilent EasiVial) at a concentration of ~1 mg/mL in THF.
-
Inject each standard and record the peak elution time.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the elution time. The curve should be fitted with a polynomial function (typically 3rd to 5th order) and have a correlation coefficient (R²) > 0.999.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the TCD polymer in THF to a concentration of 1-2 mg/mL.
-
Allow the solution to dissolve completely (gentle agitation may be required).
-
Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove particulates.[10]
-
-
Analysis: Inject the filtered sample.
-
Data Processing: Using the GPC software, integrate the sample peak and calculate the number-average (Mn), weight-average (Mw), and polydispersity index (PDI = Mw/Mn) against the polystyrene calibration curve.
Experimental Protocol: GPC-MALS
-
Steps 1, 2, 4, and 5 are identical to the Conventional GPC protocol.
-
System Constants Determination:
-
The MALS and RI detectors must be calibrated. This involves determining the detector-specific constants, inter-detector volume, and band broadening corrections as per the instrument manufacturer's guidelines.
-
Crucially, the specific refractive index increment (dn/dc) of the TCD polymer in THF at the analysis wavelength and temperature must be determined. This constant relates the change in refractive index to the change in polymer concentration and is essential for accurate MALS calculations. It can be measured offline using a differential refractometer or may be available in literature.
-
-
Data Processing:
-
The software (e.g., Wyatt ASTRA) uses the signals from the RI detector (for concentration) and the MALS detector (for scattered light intensity) at each elution slice.
-
Using the known dn/dc value, the software calculates the absolute molecular weight for each slice and generates the true MWD, Mn, and Mw.
-
Comparative Analysis Summary
The choice between methods depends on the required accuracy and application.
| Feature | Method A: Conventional GPC | Method B: GPC-MALS |
| Accuracy for TCD | Low (Systematically underestimates MW) | High (Measures true MW) |
| Information Provided | Relative Mn, Mw, PDI (vs. PS) | Absolute Mn, Mw, PDI, Radius of Gyration (Rg) [17] |
| Calibration Need | Requires frequent multi-point PS calibration | No column calibration needed (Requires dn/dc value)[16] |
| Primary Use Case | Routine QC, batch-to-batch comparison | R&D, structural characterization, publication-quality data |
| System Complexity | Low | Moderate to High |
| Cost | Lower | Higher |
Interpreting the Data: A Hypothetical Comparison
Let's consider a TCD polymer sample analyzed by both methods.
| Parameter | Result from Conventional GPC | Result from GPC-MALS |
| Mw ( g/mol ) | 45,000 | 72,000 |
| Mn ( g/mol ) | 28,000 | 46,000 |
| PDI | 1.61 | 1.57 |
As predicted, the conventional method reports significantly lower molecular weight values because it compares the compact TCD polymer to the more extended polystyrene standards. The GPC-MALS data represents the true, validated molecular weight of the polymer.
Conclusion
For professionals in research and drug development, validating the molecular weight of novel TCD polymers demands the highest level of scientific rigor. While conventional GPC with polystyrene calibration serves as a valuable tool for rapid quality control and monitoring process consistency, it is fundamentally flawed for determining the accurate molecular weight of polymers with non-linear architectures like TCDs.
The integration of a MALS detector transforms the GPC system from a relative comparison tool into an absolute measurement instrument.[19][20] By directly measuring the properties of the TCD polymer as it elutes, GPC-MALS provides trustworthy, publication-grade data that accurately reflects the material's true molecular characteristics. For any application where polymer properties are critical to performance and safety, investing in absolute molecular weight determination is not just a recommendation—it is a scientific necessity.
References
-
RQM+. (2018, December 19). The Working Principles of Gel Permeation Chromatography. [Link]
-
Medicilon. (n.d.). Gel Permeation Chromatography (GPC) Technology: Principles, Applications, and Common Issues. [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Gel permeation chromatography principle. [Link]
-
ASTM International. (2020, January 6). D5296 Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography. [Link]
-
iTeh Standards. (2019, December 15). ASTM D5296-19 - Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography. [Link]
-
CEITEC Nano. (n.d.). Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) with Multi-Angel Light Scattering (MALS) (DAWN-HELEOS). [Link]
-
Brookhaven Instruments. (2020, May 28). Optimizing GPC performance: Multi-Angle Static Light Scattering detection using the BI-MwA. [Link]
-
Chrom Tech, Inc. (2024, November 20). Understanding Gel Permeation Chromatography Basics. [Link]
-
DIN Media. (2019). ASTM D 5296 - 2019. [Link]
-
ASTM International. (2011, September 1). Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size- Exclusion Chromatography1. [Link]
-
Scribd. (2019, December 15). ASTM-D5296-19. MW and MWD of Polysterene by HPSEC. [Link]
-
Spears, M. W., Jr. (n.d.). BEYOND GPC: USING LIGHT SCATTERING FOR ABSOLUTE POLYMER CHARACTERIZATION. [Link]
-
LCGC International. (2025, October 8). Multi-Angle Light Scattering Made Easy. [Link]
-
Agilent Technologies. (n.d.). Analysis of engineering polymers by GPC/SEC. [Link]
-
Waters Corporation. (n.d.). Calibration of the GPC System. [Link]
-
Agilent Technologies. (n.d.). Organic GPC/SEC columns. [Link]
-
Separation Science. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. [Link]
-
TA Instruments. (2018). Introduction to GPC. [Link]
-
ResearchGate. (2025, August 6). Universal calibration in GPC: A study of polystyrene, poly‐α‐methylstyrene, and polypropylene. [Link]
-
Wikipedia. (n.d.). Mark–Houwink equation. [Link]
-
ResolveMass Laboratories Inc. (2026, January 21). GPC analysis of Polymers. [Link]
-
Masuelli, M. A. (2014, April 16). Mark-Houwink Parameters for Aqueous-Soluble Polymers and Biopolymers at Various Temperatures. CORE. [Link]
-
Malvern Panalytical. (2025, April 25). What is the Mark-Houwink equation – and how do you use it for polymer characterization?[Link]
-
ResolveMass Laboratories Inc. (2026, February 5). Methods of Measuring Polymer Molecular Weight by GPC. [Link]
-
Chromatography Forum. (2009, April 7). validation of GPC method for polymers??[Link]
-
JS Advanced Materials Laboratory. (n.d.). [No Title Found]. [Link]
-
Agilent Technologies. (2015, April 30). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]
-
Science and Education Publishing. (n.d.). Mark-Houwink Parameters for Aqueous-Soluble Polymers and Biopolymers at Various Temperatures. [Link]
-
Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. [Link]
-
Agilent Technologies. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]
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A Senior Application Scientist's Guide to the Differential Scanning Calorimetry (DSC) Analysis of the Glass Transition (Tg) in High-Tg Amorphous Solids
A Note on "TCD Glass": The term "TCD glass" is not a standard classification in materials science. It is presumed to refer to amorphous materials containing Tricyclodecane (TCD) moieties, which are known to produce polymers with high glass transition temperatures (Tg) and thermal stability. This guide will address the analysis of such high-Tg amorphous solids, a common challenge in pharmaceutical and polymer industries.
Executive Summary: Why DSC is the Gold Standard for Tg Determination
In the realm of materials characterization, understanding the glass transition temperature (Tg) is paramount, especially for amorphous solids used in drug development. The Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. This transition profoundly impacts a material's stability, processability, and, in the case of pharmaceuticals, the efficacy and shelf-life of a drug product.
Differential Scanning Calorimetry (DSC) has emerged as the preeminent technique for measuring the Tg of these materials. Its widespread adoption is due to its high accuracy, repeatability, and the wealth of information it provides on the thermodynamic properties of a sample. This guide provides a comprehensive comparison of DSC with alternative methods, offers detailed experimental protocols, and delves into the nuances of data interpretation for high-Tg amorphous solids, such as those containing TCD.
The Foundational Principles of DSC for Tg Analysis
DSC operates by measuring the difference in heat flow between a sample and a reference material as a function of temperature. As the sample undergoes a glass transition, its heat capacity changes, resulting in a step-like change in the heat flow signal. This change is the signature of the glass transition, and its analysis allows for the determination of the Tg.
The following diagram illustrates the basic workflow of a DSC experiment for Tg determination:
Caption: A typical workflow for determining the glass transition temperature using DSC.
Comparative Analysis: DSC vs. Alternative Techniques
While DSC is the most common method for Tg determination, other techniques can provide complementary information. The choice of technique often depends on the specific properties of the material and the information required.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Differential Scanning Calorimetry (DSC) | Measures heat flow changes associated with changes in heat capacity. | High accuracy, excellent repeatability, small sample size, can also detect melting and crystallization. | Can be less sensitive to weak transitions, potential for artifacts from sample history. | Routine Tg determination, purity analysis, and stability studies. |
| Dynamic Mechanical Analysis (DMA) | Measures changes in mechanical properties (storage modulus, loss modulus, tan delta) as a function of temperature. | Highly sensitive to the glass transition, provides information on mechanical properties and viscoelastic behavior. | More complex sample preparation, can be influenced by sample geometry and clamping. | Materials where mechanical performance is critical, such as polymers and composites. |
| Thermomechanical Analysis (TMA) | Measures changes in the dimensions of a material as a function of temperature. | Excellent for detecting changes in coefficient of thermal expansion, can be more sensitive than DSC for some materials. | Requires a larger sample size, sensitive to sample preparation and placement. | Determining softening points and for materials with very subtle glass transitions. |
| Modulated DSC (MDSC) | A variation of DSC that applies a sinusoidal temperature modulation to the linear heating ramp. | Can separate reversible and non-reversible heat flow signals, allowing for better resolution of complex transitions. | More complex data interpretation, longer experiment times. | Separating overlapping thermal events, such as a glass transition and an enthalpy relaxation. |
In-Depth Experimental Protocol: A Self-Validating DSC Method
The following protocol is based on established standards such as ASTM E1356-08 (2014) and is designed to ensure the accuracy and validity of the results.
Instrumentation and Calibration
-
Instrument: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
-
Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard. The calibration should be verified regularly.
Sample Preparation: The Key to Repeatability
-
Sample Mass: Accurately weigh 5-10 mg of the amorphous solid into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatiles during the experiment.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
Thermal Program: Erasing Thermal History
The thermal history of an amorphous solid can significantly impact the measured Tg. Therefore, a heat-cool-heat cycle is employed to erase any prior thermal history and obtain a true measure of the material's Tg.
Caption: A standard heat-cool-heat thermal program for DSC analysis of Tg.
Data Analysis and Interpretation
The second heating scan is typically used for the analysis of the glass transition. The Tg can be reported in several ways, with the midpoint of the transition being the most common.
-
Onset Temperature: The temperature at which the transition begins.
-
Midpoint Temperature: The temperature at the midpoint of the step change in heat flow. This is often calculated as the half-height of the transition.
-
Inflection Temperature: The peak of the derivative of the heat flow curve.
For high-Tg materials like TCD-containing polymers, it is crucial to ensure that the heating program extends to a high enough temperature to fully capture the glass transition without causing thermal degradation.
Troubleshooting and Advanced Insights
-
Enthalpic Relaxation: A peak or "overshoot" at the glass transition on the first heating scan is indicative of enthalpic relaxation. This occurs when an amorphous material is aged below its Tg and can be a critical indicator of physical stability.
-
Broad Transitions: A broad glass transition can indicate heterogeneity in the sample or the presence of multiple components with different Tgs.
-
Baseline Issues: A sloping or noisy baseline can be caused by improper sample packing, contamination, or instrument instability.
Conclusion: The Indispensable Role of DSC
For researchers, scientists, and drug development professionals working with high-Tg amorphous solids, a thorough understanding of the glass transition is not just beneficial—it is essential. Differential Scanning Calorimetry provides a robust, reliable, and highly informative method for characterizing this critical material property. By following standardized protocols and understanding the nuances of data interpretation, DSC can be a powerful tool in the development of stable and effective products.
References
-
TA Instruments. (n.d.). Modulated DSC®. Retrieved from [Link]
-
ASTM International. (2014). ASTM E1356-08(2014) Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry. Retrieved from [Link]
- Pikal, M. J. (2002). Use of laboratory data in freeze-drying process design: heat and mass transfer coefficients and miscellaneous property data. In Lyophilization/Freeze-Drying of Pharmaceutical and Biological Products (pp. 121-160). Marcel Dekker, Inc.
Comparative Guide: Tetracyclododecene (TCD) Copolymers vs. PMMA in Precision Optics
Executive Summary
This guide benchmarks Tetracyclododecene (TCD)-based Cyclic Olefin Copolymers (COC) against the industry incumbent, Polymethyl Methacrylate (PMMA) . While PMMA remains the cost-effective standard for general visibility optics, TCD-based polymers (such as Mitsui Chemicals' APEL™ series) are engineered to overcome PMMA's three critical failures in micro-optics: high hygroscopic expansion, stress-induced birefringence, and limited thermal ceilings.
This document provides a technical analysis for researchers selecting materials for photonics, microfluidics, and precision lens arrays.
The Chemistry of Optical Clarity: Structural Causality[1]
To understand the performance divergence, we must analyze the molecular architecture.
-
PMMA (Acrylic): Relies on a linear chain with pendant methyl and ester groups. The ester group (
) is polar.-
Consequence: This polarity attracts water molecules (hydrogen bonding), leading to high moisture absorption (~0.3%). This causes swelling , which alters the radius of curvature in precision lenses, degrading optical performance in humid environments.
-
-
TCD-based COC: Formed by the copolymerization of ethylene and Tetracyclododecene . The TCD monomer is a bulky, rigid alicyclic ring.
-
Consequence: The bulky ring restricts chain mobility, significantly raising the Glass Transition Temperature (
) . Furthermore, the structure is fully amorphous and non-polar (hydrophobic). This results in water absorption rates nearly 100x lower than PMMA, ensuring dimensional stability.
-
Critical Performance Benchmarks
The following data aggregates performance metrics from standard optical grades of PMMA and high-refractive-index TCD-based COCs (e.g., APEL™ grades).
Table 1: Optical & Thermal Properties
| Property | Metric | PMMA (Standard Optical Grade) | TCD-based COC (High-Index Grade) | Implication |
| Refractive Index ( | 1.49 | 1.54 | TCD allows for thinner lenses with higher optical power. | |
| Abbe Number ( | Dispersion | ~58 | ~56 | Both materials exhibit low chromatic aberration (crown-glass like). |
| Birefringence | Retardation (nm) | High (>20 nm typical under stress) | Ultra-Low (<5 nm) | TCD is essential for polarization-sensitive sensors. |
| Glass Transition ( | Thermal | 105°C | 135°C - 170°C | TCD survives reflow soldering and automotive heat loads. |
| Water Absorption | % (24h) | 0.3% - 0.4% | < 0.01% | PMMA swells in humidity; TCD remains dimensionally inert. |
| Density | g/cm³ | 1.19 | 1.02 - 1.05 | TCD offers a ~15% weight reduction for aerospace optics. |
Experimental Validation Protocols
Protocol A: Gravimetric Analysis of Hygroscopic Dimensional Stability
Objective: Quantify the impact of humidity on lens geometry, distinguishing TCD's inertness from PMMA's swelling.
Methodology:
-
Sample Prep: Injection mold 50mm
disks (2mm thickness) of both PMMA and TCD-COC. -
Desiccation (Baseline): Place samples in a vacuum oven at
for 24 hours to remove all residual moisture. Weigh immediately on an analytical balance ( ). -
Saturation: Submerge samples in deionized water at 50°C for 168 hours (accelerated aging).
-
Measurement:
-
Remove samples, pat dry with lint-free tissue.
-
Weigh immediately (
). -
Measure diameter (
) using a laser micrometer (precision ).
-
-
Calculation:
-
Water Absorption
-
Dimensional Strain
-
Validation Check: If PMMA absorption is
Protocol B: Stress-Induced Birefringence Mapping
Objective: Compare optical retardation under mechanical load.
Methodology:
-
Setup: Place the polymer sample between two crossed linear polarizers (Polarizer at 0°, Analyzer at 90°) backlit by a uniform white LED source.
-
Loading: Apply a controlled compressive force (e.g., 50N) to the edge of the sample using a force gauge.
-
Observation:
-
PMMA: You will observe distinct "isochromatic fringes" (rainbow patterns) radiating from the stress point. This indicates high photoelasticity.
-
TCD-COC: The field should remain largely dark. Any brightening indicates residual molding stress, not material intrinsic stress sensitivity.
-
-
Quantification (Advanced): Use a Senarmont compensator or a dedicated ellipsometer to measure retardation in nanometers (nm).
Visualizing the Selection Logic
The following diagrams illustrate the decision-making process and the experimental workflow for validating these materials.
Diagram 1: Material Selection Decision Matrix
Caption: Logic flow for choosing between PMMA and TCD based on thermal, optical, and environmental constraints.
Diagram 2: Environmental Stability Test Workflow
Caption: Experimental workflow for comparing hygroscopic stability (Protocol A).
Application Suitability Verdict
-
Choose PMMA when:
-
Cost is the primary driver.
-
The application is disposable or used in controlled office environments (e.g., light guides, simple display covers).
-
Birefringence (rainbow effects) does not interfere with the signal.
-
-
Choose TCD-based COC when:
-
Miniaturization: You need high refractive index (1.54) to reduce lens thickness in smartphone cameras.
-
Precision Sensing: You are designing laser collimators or biosensors where polarization purity is non-negotiable.
-
Biocompatibility/Microfluidics: You require a material that does not absorb reagents or swell in aqueous solutions [1].
-
Automotive/Lighting: The component must withstand cabin heat or LED proximity temperatures >110°C.
-
References
- Lamonte, R. R., & McNally, D. (2000). Cyclic Olefin Copolymers: Properties and Applications. Plastics Engineering.
- Zhang, Y. F., et al. (2025). Synthesis and Properties of Highly Transparent Cyclic Olefin Copolymers from Dual-Selective Catalysts. Acta Polymerica Sinica.
- Intertek. (n.d.). Birefringence Analysis of Polymers.
-
VIAOPTIC. (2025).[1][2] Material Selection for Optical Plastic Components: PMMA vs. Polycarbonate. Retrieved from
Sources
A Comparative Guide to Metallocene Catalysts for Tricyclodecene (TCD) Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecene (TCD), a cyclic olefin monomer, has garnered significant interest for the synthesis of polymers with unique properties, including high thermal stability, excellent optical transparency, and low dielectric constant. These characteristics make poly(TCD) a promising material for advanced applications in electronics, optics, and specialty packaging. The polymerization of TCD is predominantly achieved through vinyl addition polymerization, a process significantly influenced by the choice of catalyst.[1] Metallocene catalysts, a class of single-site catalysts, have emerged as a powerful tool for TCD polymerization, offering precise control over the polymer's microstructure and properties.[2][3] This guide provides a comparative study of various metallocene catalysts for TCD polymerization, offering insights into their performance based on experimental data to aid researchers in catalyst selection and optimization.
The Role of Metallocene Catalysts in Olefin Polymerization
Metallocene catalysts are organometallic compounds typically consisting of a Group 4 transition metal (such as titanium, zirconium, or hafnium) sandwiched between two cyclopentadienyl-type ligands.[4][5] Unlike traditional Ziegler-Natta catalysts which possess multiple active sites, metallocenes have a single, well-defined active site.[2][3] This "single-site" nature allows for the production of polymers with narrow molecular weight distributions (polydispersity index, PDI ≈ 2), uniform comonomer incorporation, and precise control over stereochemistry.[2][6]
The activation of metallocene pre-catalysts is crucial for initiating polymerization. This is typically achieved using a cocatalyst, most commonly methylaluminoxane (MAO) or borate-based compounds.[7][8][9] The cocatalyst abstracts a ligand from the metallocene, generating a cationic, coordinatively unsaturated metal center that is the active species for olefin coordination and insertion.[9]
Comparative Analysis of Metallocene Catalysts for TCD Polymerization
The performance of a metallocene catalyst in TCD polymerization is dictated by several factors, including the central metal atom, the structure of the cyclopentadienyl ligands, and the type of cocatalyst employed.
Influence of the Metal Center
Zirconocene-based catalysts generally exhibit higher activity in olefin polymerization compared to their titanocene counterparts.[4] For the polymerization of cyclic olefins like TCD, zirconocenes often provide a good balance of activity and control over polymer properties. Hafnocene catalysts, while sometimes showing lower activity than zirconocenes, can produce polymers with significantly higher molecular weights.[10] The choice of metal can also influence the catalyst's ability to incorporate comonomers.[10]
Impact of Ligand Architecture
The steric and electronic properties of the cyclopentadienyl ligands play a pivotal role in determining the catalyst's behavior. The structure of the ligands influences the accessibility of the monomer to the active site, the stereochemistry of the resulting polymer, and the overall catalytic activity.
-
Unbridged Metallocenes: Simple, unbridged metallocenes like bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) are often used as benchmark catalysts. However, their catalytic activity for bulky monomers like TCD can be limited.
-
Bridged Metallocenes (ansa-Metallocenes): Introducing a bridge (e.g., ethylene, silyl) between the cyclopentadienyl rings restricts the rotation of the ligands and creates a more defined coordination sphere around the metal center.[5][11] This can lead to enhanced catalytic activity and improved control over the polymer's tacticity.[11][12] For instance, bridged zirconocenes with indenyl or fluorenyl ligands have shown high activity in the polymerization of cyclic olefins.[1]
-
Constrained Geometry Catalysts (CGCs): These catalysts, characterized by a "half-sandwich" structure with a constrained geometry, can exhibit unique reactivity and facilitate the incorporation of bulky comonomers.[13]
The Role of the Cocatalyst
The choice of cocatalyst is as critical as the metallocene itself.
-
Methylaluminoxane (MAO): MAO is a widely used and effective cocatalyst. It functions as both an alkylating agent and a bulky, non-coordinating anion provider.[7] However, a large excess of MAO is often required, which can increase costs and potentially lead to catalyst deactivation pathways.
-
Borate-Based Activators: Perfluoroaryl borates, in combination with a trialkylaluminum scavenger, offer an alternative to MAO.[8][14][15] They can be used in near-stoichiometric amounts, providing a more defined and efficient activation system.[8] The cation-anion interactions in borate systems can significantly influence catalytic activity and comonomer incorporation.[14]
Experimental Data Summary
The following table summarizes representative experimental data for the polymerization of TCD using different metallocene catalyst systems. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Cocatalyst | Polymerization Temperature (°C) | Catalytic Activity (kg polymer / (mol M·h)) | Molecular Weight (Mw) ( g/mol ) | PDI (Mw/Mn) | Reference |
| Cp₂ZrCl₂ | MAO | 25 | Moderate | 1.5 x 10⁵ | 2.1 | [1] |
| rac-Et(Ind)₂ZrCl₂ | MAO | 30 | High | 3.2 x 10⁵ | 1.9 | [10] |
| rac-Et(Ind)₂HfCl₂ | MAO | 30 | Moderate | 8.5 x 10⁵ | 2.0 | [10] |
| [Me₂C(Flu)(Cp)]ZrCl₂ | MAO | 50 | Very High | 2.8 x 10⁵ | 2.2 | [1] |
| Cp₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄] / TIBA | 25 | High | 1.8 x 10⁵ | 1.8 | [8][16] |
Experimental Protocols
General Procedure for TCD Polymerization
Materials:
-
Tricyclodecene (TCD), purified by distillation over a drying agent.
-
Metallocene pre-catalyst (e.g., Cp₂ZrCl₂).
-
Cocatalyst (e.g., MAO solution in toluene or borate activator).
-
Anhydrous toluene or other suitable solvent.
-
Triisobutylaluminum (TIBA) solution (if using a borate cocatalyst).
-
Methanol.
-
Hydrochloric acid (10% aqueous solution).
-
Nitrogen or Argon gas for inert atmosphere.
Procedure:
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with inert gas.
-
Solvent and Monomer Addition: Anhydrous toluene and the purified TCD monomer are added to the reactor under an inert atmosphere.
-
Cocatalyst Addition:
-
For MAO: The desired amount of MAO solution is added to the reactor and stirred.
-
For Borate Activator: The trialkylaluminum scavenger (e.g., TIBA) is added first, followed by the borate activator.
-
-
Catalyst Injection: The metallocene pre-catalyst, dissolved in a small amount of anhydrous toluene, is injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction mixture is stirred at the desired temperature for a specified time.
-
Termination: The polymerization is terminated by the addition of methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then filtered, washed with a dilute HCl solution and then with methanol, and dried under vacuum.
Mechanistic Insights
The vinyl addition polymerization of TCD using metallocene catalysts proceeds via a coordination-insertion mechanism.
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- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Organoactinides in the polymerization of ethylene: is TIBA a better cocatalyst than MAO? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
